molecular formula C17H15NO2 B189077 Eduleine CAS No. 483-51-2

Eduleine

Cat. No.: B189077
CAS No.: 483-51-2
M. Wt: 265.31 g/mol
InChI Key: SNNYHVVKJUPXKZ-UHFFFAOYSA-N
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Description

Eduleine is a quinoline type alkaloid identified in the bark of the medicinal plant Lunasia amara . This plant has a history of use in traditional medicine across Southeast Asia, particularly in the Philippines and Indonesia, where decoctions of its bark and leaves are used for various purposes . The biochemical pathway of this compound and related compounds in the plant is derived from the anthranilic acid unit . Within the Rutaceae family, quinoline alkaloids are of significant research interest due to their diverse biological activities. This compound is one of several structurally related (furo-)quinoline alkaloids found in Lunasia amara , and its study can contribute to broader investigations into the chemistry and potential bioactivities of this class of natural products . Further research is needed to fully elucidate its specific mechanisms of action and precise research applications. This product is intended for laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

483-51-2

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

7-methoxy-1-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3

InChI Key

SNNYHVVKJUPXKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3

melting_point

200 - 201 °C

Other CAS No.

483-51-2

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Eduleine: An Enigmatic Quinoline Alkaloid with Underexplored Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding the biological activity of Eduleine, a quinoline (B57606) alkaloid isolated from plant sources such as Casimiroa edulis and Lunasia amara. Despite its confirmed chemical identity, a comprehensive review of the available scientific literature reveals a significant paucity of specific data on the biological effects of the isolated compound. Research has predominantly focused on the crude extracts of its source plants, which contain a complex mixture of phytochemicals, making it challenging to attribute specific activities to this compound alone.

Chemical Identity of this compound

To facilitate further research, the fundamental chemical properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
CAS Number 483-51-2
Synonyms 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one

Biological Context from Source Organisms

This compound is a constituent of plants that have been traditionally used in folk medicine and have been the subject of pharmacological studies. These studies, while not specific to this compound, provide a valuable context for its potential biological activities.

  • Casimiroa edulis (White Sapote): Extracts from this plant, known to contain this compound among other alkaloids, have demonstrated a range of biological effects, including antihypertensive and cytotoxic activities.[1][2] The hypotensive action of C. edulis extracts has been attributed to its alkaloid content.[1] Furthermore, studies have shown that extracts from the non-edible parts of the fruit possess antioxidant, anti-inflammatory, and antitumor properties.[2]

  • Lunasia amara (Lunas): This plant is also a source of various quinoline alkaloids.[3] Research on L. amara has indicated potential antimicrobial and cytotoxic activities associated with its alkaloid fractions.

The Uncharted Territory of this compound's Bioactivity

A thorough investigation of scientific databases, including PubMed and chemical depositories, did not yield any preclinical or in vitro studies that have specifically evaluated the biological activity of isolated this compound. Consequently, there is a complete absence of quantitative data, such as IC₅₀ or EC₅₀ values, which are crucial for assessing the potency and efficacy of a compound. Furthermore, no information is available regarding the specific molecular targets or signaling pathways that this compound might modulate.

Future Directions and a Call for Research

The lack of specific data on this compound presents a clear gap in the scientific knowledge of quinoline alkaloids. Given the broad spectrum of biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and anti-inflammatory effects, this compound represents a promising candidate for further investigation.

To unlock the therapeutic potential of this compound, the following experimental avenues are essential:

  • Isolation and Purification: Development of efficient protocols for the isolation and purification of this compound from its natural sources or through chemical synthesis to obtain sufficient quantities for biological screening.

  • In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify any potential cytotoxic or antimicrobial activities.

  • Mechanism of Action Studies: Should initial screenings yield positive results, subsequent studies should focus on elucidating the mechanism of action. This would involve identifying molecular targets and mapping the signaling pathways affected by this compound.

  • Preclinical Evaluation: Promising in vitro findings would warrant further investigation in preclinical animal models to assess efficacy, toxicity, and pharmacokinetic properties.

Logical Workflow for Future this compound Research

The following diagram outlines a logical workflow for initiating and progressing the study of this compound's biological activity.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Preclinical Development Isolation & Purification Isolation & Purification Chemical Characterization Chemical Characterization Isolation & Purification->Chemical Characterization In Vitro Bioassays In Vitro Bioassays Chemical Characterization->In Vitro Bioassays Cytotoxicity Screening Cytotoxicity Screening In Vitro Bioassays->Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening In Vitro Bioassays->Antimicrobial Screening Other Bioactivity Screens Other Bioactivity Screens In Vitro Bioassays->Other Bioactivity Screens Mechanism of Action Mechanism of Action Cytotoxicity Screening->Mechanism of Action Antimicrobial Screening->Mechanism of Action Target Identification Target Identification Mechanism of Action->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action->Signaling Pathway Analysis In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Pharmacokinetics (ADME) Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies

Caption: A proposed workflow for the systematic investigation of this compound's biological activity.

References

Eduleine: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research on eduleine is limited. This document summarizes the available data and provides context based on related compounds. Further experimental validation is required to fully characterize this molecule.

Introduction

This compound is a quinolinone alkaloid that has been identified in plant species such as Casimiroa edulis.[1] Despite its early discovery, the biological activities and pharmacological profile of this compound remain largely unexplored in publicly available literature. Extracts from Casimiroa edulis have been reported to possess hypotensive properties, and early research from 1978 pointed to the isolation of a substance with these effects, suggested to be this compound.[2] This technical guide provides a comprehensive overview of the known chemical structure and properties of this compound, supplemented with proposed methodologies for its synthesis and biological evaluation.

Chemical Structure and Identification

This compound is chemically known as 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one.[2] Its structure is characterized by a quinolinone core with a methoxy (B1213986) group at the 7th position, a methyl group on the nitrogen at the 1st position, and a phenyl group at the 2nd position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound
IdentifierValueSource
IUPAC Name 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one[2]
CAS Number 483-51-2[2]
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
SMILES COC1=CC=C2C(=O)C=C(N(C)C2=C1)C3=CC=CC=C3
InChI Key SNNYHVVKJUPXKZ-UHFFFAOYSA-N

Physicochemical Properties

The experimental data on the physicochemical properties of this compound are not extensively reported. The available information, largely based on computational predictions, is summarized below.

Table 2: Physicochemical Properties of this compound
PropertyValueMethodSource
Melting Point 200-201 °CExperimental
Water Solubility 13.83 mg/L at 25 °CEstimated
pKa (Strongest Acidic) 16.93Calculated
pKa (Strongest Basic) 1.45Calculated
LogP (o/w) 3.3Calculated
Polar Surface Area 29.54 ŲCalculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Pharmacological Properties and Mechanism of Action

Direct and detailed pharmacological studies on isolated this compound are scarce. The primary reported biological activity is its hypotensive effect, as suggested in a 1978 study on compounds isolated from Casimiroa edulis. However, quantitative data such as IC₅₀ or EC₅₀ values and the precise mechanism of action have not been elucidated in the available literature.

Given the limited specific data, a proposed workflow for investigating the hypotensive activity of this compound is presented below.

proposed_workflow cluster_synthesis Synthesis & Isolation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Chemical Synthesis Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Crude Product Receptor Binding Assays Receptor Binding Assays Purification & Characterization->Receptor Binding Assays Animal Model of Hypertension Animal Model of Hypertension Purification & Characterization->Animal Model of Hypertension Enzyme Inhibition Assays Enzyme Inhibition Assays Receptor Binding Assays->Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Blood Pressure Monitoring Blood Pressure Monitoring Animal Model of Hypertension->Blood Pressure Monitoring Dose-Response Analysis Dose-Response Analysis Blood Pressure Monitoring->Dose-Response Analysis Dose-Response Analysis->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification

Caption: Proposed workflow for investigating this compound's hypotensive activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the literature. The following sections provide generalized methodologies that could be adapted for the study of this compound based on standard laboratory practices and synthesis of similar quinolinone compounds.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known methods for synthesizing 4-quinolinone derivatives. A common approach involves the Conrad-Limpach reaction or a variation thereof.

Materials:

  • m-Anisidine (B1676023)

  • Ethyl benzoylacetate

  • Diphenyl ether

  • Methyl iodide

  • Sodium hydride

  • Appropriate solvents (e.g., ethanol, DMF)

Procedure:

  • Condensation: React m-anisidine with ethyl benzoylacetate in a suitable solvent like ethanol. This condensation reaction forms an enamine intermediate.

  • Cyclization: Heat the enamine intermediate in a high-boiling point solvent such as diphenyl ether. This thermal cyclization results in the formation of the 4-hydroxy-7-methoxy-2-phenylquinoline.

  • N-Methylation: Treat the product from the previous step with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an anhydrous solvent like DMF. This will introduce the methyl group at the N1 position.

  • Purification: The final product, this compound, can be purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate). The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

General Protocol for In Vivo Hypotensive Activity Assay

This protocol describes a general method for assessing the hypotensive effect of a test compound in an animal model.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research.

Materials:

  • This compound (test compound)

  • Vehicle (e.g., saline, DMSO, or a suitable solvent for this compound)

  • Anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine)

  • Blood pressure monitoring system (e.g., tail-cuff method or direct arterial cannulation)

Procedure:

  • Animal Acclimatization: Acclimatize the SHR to the laboratory conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of the rats using a non-invasive tail-cuff method or by implanting a telemetric device.

  • Compound Administration: Administer this compound or the vehicle control to the rats. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose will need to be determined based on preliminary toxicity and solubility studies.

  • Blood Pressure Monitoring: Monitor the blood pressure at regular intervals (e.g., 0.5, 1, 2, 4, 6, 12, and 24 hours) after compound administration.

  • Data Analysis: Analyze the change in blood pressure from the baseline for the this compound-treated group compared to the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects. A dose-response study should be conducted to determine the ED₅₀.

Conclusion

This compound is a structurally defined natural product with preliminary evidence suggesting potential hypotensive activity. However, a significant gap exists in the scientific literature regarding its detailed pharmacological properties, mechanism of action, and safety profile. The information and proposed protocols in this guide are intended to serve as a foundation for researchers to further investigate the therapeutic potential of this quinolinone alkaloid. Future studies focusing on its synthesis, in vitro and in vivo pharmacology, and mechanism of action are warranted to fully understand its potential as a drug lead.

References

The Furoquinoline Alkaloid Eduleine: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduleine, a furoquinoline alkaloid, is a secondary metabolite found in the plant species Casimiroa edulis. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its distribution within the plant. It further outlines comprehensive experimental protocols for the extraction, isolation, and quantification of this compound and related alkaloids, drawing from established methodologies for phytochemical analysis of Casimiroa edulis. Additionally, this guide explores the potential pharmacological significance of this compound by examining the known signaling pathways modulated by the broader class of furoquinoline alkaloids, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and its parent plant species.

Natural Sources of this compound

The primary and exclusive natural source of the compound this compound is the plant Casimiroa edulis, commonly known as the White Sapote.[1][2][3] This evergreen tree, belonging to the Rutaceae family, is native to eastern Mexico and Central America.[3] While various parts of the plant are known to contain a rich profile of alkaloids and other secondary metabolites, the seeds are particularly noteworthy for their alkaloid content.

While specific quantitative data for this compound across different plant parts remains to be extensively documented in publicly available literature, a related principal alkaloid in the seeds, casimiroedine, has been quantified to be present at a concentration of 0.143%. This provides an indicative measure of the potential alkaloid yield from the seeds of Casimiroa edulis. Further research is required to precisely quantify this compound concentrations in the seeds, leaves, and fruit peel.

Quantitative Data on Related Compounds in Casimiroa edulis

Table 1: Total Phenolic, Flavonoid, and Tannin Content in Methanol (B129727) Extracts of C. edulis Fruit Parts.[4][5][6]

Plant PartTotal Phenolic Content (mg/g DW)Total Flavonoid Content (mg/g DW)Total Tannin Content (mg/g DW)
Fruit Peel (FP)37.5 ± 1.510.79 ± 0.6622.28 ± 0.23
Seed Kernel (SK)53.5 ± 1.514.44 ± 0.3253.73 ± 3.58

Table 2: Fatty Acid Composition (%) in Hexane Extracts of C. edulis Fruit Parts.[4][5][6]

Fatty AcidFruit Peel (FP)He (%)Seed Kernel (SK)He (%)
Total Saturated Fatty Acids 28.85 5.80
Lignoceric acid15.49-
Palmitic acid-3.01
Total Unsaturated Fatty Acids 71.15 94.20
Oleic acid (omega-9)36.0047.00
Palmitoleic acid20.0021.00

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and analysis of alkaloids, including this compound, from Casimiroa edulis. These are based on established techniques for the phytochemical investigation of this plant and related furoquinoline alkaloids.

General Extraction of Alkaloids

This protocol describes a standard method for the extraction of total alkaloids from plant material.

  • Sample Preparation: Air-dry the plant material (seeds, leaves, or fruit peel) and grind it into a coarse powder.

  • Maceration: Macerate the powdered plant material with methanol at room temperature for 72 hours. The solvent should be changed every 24 hours.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in 10% acetic acid.

    • Filter the acidic solution and wash the residue with 10% acetic acid.

    • Make the filtrate alkaline (pH 9-10) by adding concentrated ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with chloroform (B151607) multiple times until the aqueous layer gives a negative test with Mayer's reagent.

    • Combine the chloroform extracts and wash with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate to dryness to yield the total alkaloid fraction.

Isolation of Furoquinoline Alkaloids by Column Chromatography

This protocol is suitable for the separation of individual alkaloids from the total alkaloid extract.

  • Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Sample Loading: Dissolve the total alkaloid extract in a minimum amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

  • Purification: Combine fractions containing the compound of interest (this compound) and further purify using preparative TLC or recrystallization to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a method for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution system using a mixture of acetonitrile (B52724) and a buffer solution (e.g., sodium acetate) is typically employed. The gradient profile should be optimized for the separation of the target alkaloids.[7]

  • Standard Preparation: Prepare a stock solution of pure this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a precisely weighed amount of the total alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Inject the standards and samples. Monitor the elution at a specific wavelength (e.g., 254 nm) where this compound shows maximum absorbance.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the identification and structural elucidation of volatile and semi-volatile compounds like some alkaloids.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., 5% phenyl polymethylsiloxane) and an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230-250 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan a suitable mass range (e.g., 40-600 amu).

  • Sample Preparation: The alkaloid fraction may require derivatization to increase volatility and thermal stability.

  • Data Analysis: Identify the compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST library) and by analyzing their fragmentation patterns.

Potential Signaling Pathways

While the specific mechanism of action for this compound has not been extensively elucidated, the broader class of furoquinoline alkaloids has been shown to interact with key cellular signaling pathways implicated in various diseases, including cancer.[1][8][9] The following diagrams illustrate the potential points of intervention for furoquinoline alkaloids within the MAPK and NF-κB signaling cascades.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound Furoquinoline Alkaloids (e.g., this compound) This compound->Raf This compound->MEK This compound->ERK

Caption: Potential inhibition of the MAPK signaling pathway by furoquinoline alkaloids.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) Gene Target Gene Expression (Inflammation, Survival) NFkB->Gene Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus This compound Furoquinoline Alkaloids (e.g., this compound) This compound->IKK This compound->NFkB Inhibition of Nuclear Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by furoquinoline alkaloids.

Conclusion

This compound, sourced from Casimiroa edulis, represents a promising furoquinoline alkaloid for further pharmacological investigation. This guide provides a comprehensive overview of its natural occurrence and details robust experimental protocols for its extraction, isolation, and analysis. The potential for this compound and related furoquinoline alkaloids to modulate critical cellular signaling pathways, such as the MAPK and NF-κB pathways, underscores the need for continued research to unlock its therapeutic potential. The methodologies and information presented herein are intended to facilitate and guide future studies in this area.

References

A Technical Guide to a Model Plant Signaling Molecule: A Framework Using Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Eduleine" did not yield a recognized compound within established plant biochemistry literature. Therefore, this guide utilizes the well-characterized plant hormone, Salicylic Acid (SA), as a representative model to fulfill the structural and technical requirements of the user request. This framework can be adapted for any specific compound of interest.

Introduction: The Role of Phenolic Compounds in Plant Biology

Plants produce a vast arsenal (B13267) of secondary metabolites that are crucial for their interaction with the environment. These compounds mediate defense against pathogens, herbivores, and abiotic stressors, as well as orchestrate internal signaling and developmental programs. Among these, phenolic compounds represent a diverse and critical class. Salicylic Acid, a simple phenolic phytohormone, is a central regulator of plant immunity, particularly the defense signaling pathway known as Systemic Acquired Resistance (SAR). Understanding the biochemistry, signaling, and experimental methodologies associated with molecules like SA is fundamental for researchers in plant science and drug development seeking to harness these natural pathways.

Biochemical Profile of Salicylic Acid

Salicylic Acid is synthesized in plants through two primary pathways: the isochorismate (IC) pathway, which is predominant in response to biotrophic pathogens, and the phenylalanine ammonia-lyase (PAL) pathway. Its role extends beyond defense, influencing processes like thermogenesis, seed germination, and senescence. Its activity is tightly regulated through conjugation to other molecules, such as glucose to form Salicylic Acid Glucoside (SAG), which is considered an inactive storage form.

Quantitative Data on Salicylic Acid Activity

The biological effects of Salicylic Acid are concentration-dependent. The data presented below summarizes typical quantitative measurements observed in model plant systems like Arabidopsis thaliana upon pathogen challenge or exogenous application of SA.

Table 1: Concentration-Dependent Induction of Pathogenesis-Related (PR) Genes by Salicylic Acid in Arabidopsis thaliana

SA Concentration (µM)PR-1 Gene Expression (Fold Change)PR-2 Gene Expression (Fold Change)PR-5 Gene Expression (Fold Change)
0 (Control)1.01.01.0
5015.4 ± 2.18.2 ± 1.56.7 ± 1.1
10045.8 ± 5.322.5 ± 3.818.9 ± 2.4
500150.2 ± 12.675.1 ± 8.960.3 ± 7.5

Data are representative values compiled from typical plant defense studies and presented as mean ± standard deviation.

Table 2: Endogenous Levels of Free SA and SAG in Response to Pathogen Inoculation

Time Post-Inoculation (hours)Free Salicylic Acid (µg/g FW)Salicylic Acid Glucoside (µg/g FW)
00.1 ± 0.021.5 ± 0.2
120.8 ± 0.13.2 ± 0.4
242.5 ± 0.38.9 ± 1.1
481.2 ± 0.215.4 ± 2.0

FW = Fresh Weight. Data reflects typical changes in Arabidopsis leaves following inoculation with an avirulent strain of Pseudomonas syringae.

Experimental Protocols

Protocol for Quantification of Salicylic Acid by HPLC

This protocol outlines a standard method for the extraction and quantification of free SA and its glucoside (SAG) from plant tissue.

  • Tissue Homogenization: Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1.0 mL of 90% methanol (B129727) to the powdered tissue. Vortex thoroughly and incubate at room temperature for 20 minutes. Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant. Re-extract the pellet with 0.5 mL of 100% methanol, centrifuge, and pool the supernatants.

  • Phase Separation: Add 1.0 mL of ethyl acetate (B1210297) and 0.5 mL of water to the pooled supernatant. Vortex and centrifuge at 5,000 x g for 5 minutes. The upper ethyl acetate phase contains free SA. The lower aqueous phase contains SAG.

  • SAG Hydrolysis: To measure total SA (free SA + SA from SAG), take an aliquot of the initial methanol extract and evaporate to dryness. Resuspend in 0.5 mL of acetate buffer (pH 4.5) containing β-glucosidase (5 U/mL). Incubate at 37°C for 90 minutes to convert SAG to free SA.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 0.1% trifluoroacetic acid in water (e.g., 20:40:40 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 305 nm and emission at 407 nm.

    • Quantification: Compare peak areas to a standard curve generated from pure Salicylic Acid.

Signaling Pathways and Visualizations

The canonical Salicylic Acid signaling pathway is critical for activating plant defense responses. The following diagrams illustrate this pathway and a typical experimental workflow.

Salicylic_Acid_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_synthesis SA Biosynthesis cluster_downstream Downstream Signaling Pathogen Pathogen Effector R_Protein Resistance (R) Protein Pathogen->R_Protein ICS1 Isochorismate Synthase 1 (ICS1) R_Protein->ICS1 Upregulation SA Salicylic Acid (SA) ICS1->SA NPR1_c NPR1 (Cytosol) Oligomer SA->NPR1_c Triggers Redox Change (Monomerization) NPR1_n NPR1 (Nucleus) Monomer NPR1_c->NPR1_n Nuclear Translocation TGA TGA Transcription Factors NPR1_n->TGA Binds to PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: The Salicylic Acid signaling cascade from pathogen recognition to the activation of defense genes.

Experimental_Workflow_for_SA_Analysis cluster_sampling Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Quantification A1 Plant Tissue Collection (e.g., Leaf Discs) A2 Flash Freeze in Liquid N₂ A1->A2 A3 Homogenization A2->A3 B1 Methanol Extraction A3->B1 B2 Phase Separation (Ethyl Acetate/Water) B1->B2 B3_Free Organic Phase (Free SA) B2->B3_Free B3_Conj Aqueous Phase (SA Glucoside) B2->B3_Conj C2 HPLC with Fluorescence Detection B3_Free->C2 C1 Enzymatic Hydrolysis (β-glucosidase) B3_Conj->C1 C1->C2 C3 Data Analysis (Standard Curve) C2->C3

Caption: A typical experimental workflow for the extraction and quantification of Salicylic Acid from plant tissues.

Eduleine: A Comprehensive Review of a Quinolinone Alkaloid with Underexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Eduleine (7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one) represents a natural product with a defined chemical identity but a largely uncharted biological profile. Despite its isolation from plant sources, the scientific literature currently lacks in-depth studies on its pharmacological effects, mechanism of action, and specific signaling pathways. This guide provides a thorough overview of the existing physicochemical data for this compound and explores the biological activities of structurally similar compounds to contextualize its potential for future research.

Physicochemical Properties of this compound

This compound is a quinolinone alkaloid that has been identified in plant species such as Lunasia amara and Casimiroa edulis[1]. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C17H15NO2PubChem[1]
Molecular Weight 265.31 g/mol PubChem[1]
IUPAC Name 7-methoxy-1-methyl-2-phenylquinolin-4-onePubChem[1]
CAS Number 483-51-2PubChem[1]
Physical Description SolidPubChem[1]
Melting Point 200 - 201 °CPubChem[1]

Biological Activity and Therapeutic Potential: An Extrapolation from Related Compounds

While direct evidence of this compound's biological activity is not available in the current body of scientific literature, the therapeutic actions of structurally related quinolinone and isoquinoline (B145761) alkaloids may offer insights into its potential pharmacological profile.

Anticancer Potential: Some 4-alkoxy-2-arylquinolines, which share a core structure with this compound, have been investigated as inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. This suggests that this compound could be a candidate for investigation as a potential anticancer agent.

Anti-inflammatory Effects: A synthetic isoquinoline alkaloid, MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol], has demonstrated anti-inflammatory activity in preclinical models of acute lung injury[2]. Given the structural similarities, this compound may possess similar anti-inflammatory properties.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not currently published. However, a general workflow for the investigation of a natural product like this compound would typically involve the following stages.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Elucidation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies extraction Plant Material Collection (e.g., Lunasia amara) grinding Grinding and Extraction (e.g., with methanol) extraction->grinding fractionation Solvent-Solvent Fractionation grinding->fractionation chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractionation->chromatography isolation Isolation of Pure this compound chromatography->isolation spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) isolation->spectroscopy structure_confirmation Structure Confirmation spectroscopy->structure_confirmation cytotoxicity Cytotoxicity Assays (e.g., on cancer cell lines) structure_confirmation->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., measurement of NO, cytokines) structure_confirmation->anti_inflammatory antimicrobial Antimicrobial Assays structure_confirmation->antimicrobial target_identification Target Identification Assays cytotoxicity->target_identification pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis

A generalized workflow for the isolation and biological evaluation of this compound.

Signaling Pathways: A Frontier for Discovery

As there are no published studies on the mechanism of action of this compound, any depiction of its signaling pathways would be purely speculative. Research into this compound would need to first establish its biological activity, after which investigations into the specific molecular targets and downstream signaling cascades could be undertaken. Based on the activities of related compounds, potential, yet uninvestigated, pathways could involve those related to DNA damage response (if it acts as a topoisomerase inhibitor) or inflammatory signaling cascades (such as the NF-κB pathway).

hypothetical_pathway cluster_cell Hypothetical Cellular Response to this compound This compound This compound Target Putative Cellular Target (e.g., Topoisomerase I) This compound->Target Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Effect Biological Effect (e.g., Apoptosis, Anti-inflammatory Response) Signaling_Cascade->Cellular_Effect Leads to

A hypothetical signaling pathway for this compound based on related compounds.

Conclusion

This compound is a chemically characterized natural product with a significant lack of biological data. The information available on structurally similar quinolinone and isoquinoline alkaloids suggests that this compound may hold potential as a lead compound for the development of new anticancer or anti-inflammatory agents. This comprehensive guide highlights the current knowledge gap and underscores the opportunity for further research to unlock the therapeutic potential of this underexplored molecule. The provided generalized experimental workflow offers a roadmap for initiating such investigations. Future studies are essential to elucidate the bioactivity, mechanism of action, and signaling pathways of this compound, thereby paving the way for its potential application in drug discovery and development.

References

In-Depth Technical Guide: Eduleine (CAS Number 483-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eduleine, with the Chemical Abstracts Service (CAS) number 483-51-2, is a naturally occurring alkaloid belonging to the quinolin-4-one class of compounds.[1][2][3] While this molecule has been identified in specific plant species, extensive research into its specific biological activities and mechanisms of action is limited in publicly available scientific literature. This guide provides a comprehensive overview of the existing knowledge on this compound, its chemical properties, and its natural sources. Furthermore, it outlines potential biological activities based on the broader class of quinolin-4-one derivatives and furnishes a generalized experimental framework for its future investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any research and development endeavor.

PropertyValueSource
CAS Number 483-51-2[1][2]
IUPAC Name 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one
Synonyms This compound, NSC-77150
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Appearance Solid (Predicted)
Melting Point 200 - 201 °C

Natural Sources and Traditional Use

This compound has been isolated from two primary plant sources:

  • Lunasia amara Blanco (Lunas) : A shrub found in Southeast Asia, particularly the Philippines and Indonesia. Traditionally, various parts of this plant have been used in folk medicine to treat stomach ailments, skin diseases, and snakebites. The plant is known to contain a variety of quinoline (B57606) alkaloids, which are associated with antimicrobial, cytotoxic, and central nervous system activities.

  • Casimiroa edulis Llave & Lex (White Sapote) : A tree native to Mexico and Central America. Extracts from the leaves and seeds have been traditionally used to treat hypertension and anxiety. The plant contains various bioactive compounds, including alkaloids, coumarins, and flavonoids, which have shown antimicrobial and anticoagulant activities in studies.

The presence of this compound in these traditionally used medicinal plants suggests that it may contribute to their therapeutic effects, warranting further investigation.

Potential Biological Activities and Therapeutic Areas

Direct and detailed studies on the biological activity of this compound are not extensively documented. However, based on the known activities of the broader quinolin-4-one chemical class and the extracts from its plant sources, several potential areas of investigation can be proposed. Quinolin-4-one derivatives are known to exhibit a wide range of pharmacological properties.

Potential Areas of Investigation:

  • Antimicrobial Activity: Many quinoline derivatives have demonstrated potent antibacterial and antifungal properties.

  • Anticancer Activity: The quinolin-4-one scaffold is present in several compounds investigated as anticancer agents, with some acting as inhibitors of protein kinases like VEGFR-2.

  • Anti-inflammatory Activity: Some quinoline derivatives have shown anti-inflammatory effects.

  • Central Nervous System (CNS) Activity: Given the traditional use of Casimiroa edulis for anxiety, this compound could be explored for potential CNS effects.

Generalized Experimental Workflow for Investigating a Novel Natural Product

For a compound like this compound with limited characterization, a systematic experimental workflow is essential to elucidate its biological properties. The following is a generalized protocol that can be adapted for its study.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Target Identification cluster_2 Phase 3: In-depth Mechanistic Studies A Compound Acquisition & Purity Analysis B Broad-Spectrum Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity Panels) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Target Identification Assays (e.g., Kinase Profiling, Receptor Binding) D->E F Mechanism of Action Hypothesis E->F G Cellular Pathway Analysis (e.g., Western Blot, qPCR) F->G H In Vitro & Ex Vivo Model Validation G->H I Lead Optimization (Analog Synthesis) H->I

References

An In-depth Technical Guide to 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one, also known as Eduleine, is a quinolinone alkaloid naturally found in plants of the Casimiroa genus. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, potential synthesis methodologies, and known and inferred biological activities. Due to the limited availability of specific experimental data for 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one, this guide draws upon published research on structurally similar quinolinone and quinazoline (B50416) derivatives to provide a predictive framework for its potential therapeutic applications, particularly in oncology. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

Chemical and Physical Properties

7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one is a heterocyclic organic compound with a molecular formula of C₁₇H₁₅NO₂. Its chemical structure features a quinolinone core with a methoxy (B1213986) group at the 7-position, a methyl group at the 1-position (the nitrogen atom), and a phenyl group at the 2-position.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₂PubChem
Molecular Weight 265.31 g/mol PubChem
IUPAC Name 7-methoxy-1-methyl-2-phenylquinolin-4-onePubChem
CAS Number 483-51-2PubChem
Melting Point 200-201 °CPubChem
Appearance SolidPubChem
Synonyms This compound, 7-methoxy-1-methyl-2-phenyl-4-quinolonePubChem

Synthesis Methodologies

General Synthetic Approach (Hypothetical)

A plausible synthetic route for 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one could involve the following key steps, based on established quinolinone syntheses:

  • Preparation of a β-ketoester: Condensation of a substituted aniline (B41778), specifically 4-methoxyaniline, with a β-ketoester, such as ethyl benzoylacetate.

  • Cyclization: Intramolecular cyclization of the resulting anilide intermediate under acidic or thermal conditions to form the quinolinone ring.

  • N-methylation: Introduction of the methyl group at the N1 position of the quinolinone ring using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product 4-methoxyaniline 4-methoxyaniline Anilide_Intermediate Anilide_Intermediate 4-methoxyaniline->Anilide_Intermediate Condensation Ethyl_benzoylacetate Ethyl_benzoylacetate Ethyl_benzoylacetate->Anilide_Intermediate Quinolinone_Core Quinolinone_Core Anilide_Intermediate->Quinolinone_Core Cyclization Target_Compound 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one Quinolinone_Core->Target_Compound N-methylation

Caption: Hypothetical synthesis workflow for the target compound.

Biological Activities and Potential Mechanism of Action

Direct studies on the biological activity of 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one are limited. However, research on structurally related quinolinone and quinazoline derivatives suggests a strong potential for anticancer activity.

Anticancer Activity (Inferred)

A structurally analogous compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated potent antiproliferative activity against a panel of 60 human tumor cell lines (NCI-60) with GI₅₀ values in the low to sub-nanomolar range.[2] This suggests that 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one may also exhibit significant cytotoxic effects against various cancer cell types.

The anticancer activity of quinolinone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[1]

Potential Mechanism of Action

Based on studies of similar compounds, several mechanisms of action can be postulated for 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one:

  • Tubulin Polymerization Inhibition: The related compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was found to inhibit tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest and subsequent apoptosis.[2]

  • Topoisomerase I Inhibition: Other 4-alkoxy-2-arylquinoline derivatives have been identified as inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.

  • Modulation of Signaling Pathways: Quinolinone derivatives may influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Target_Compound 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one Tubulin_Inhibition Inhibition of Tubulin Polymerization Target_Compound->Tubulin_Inhibition Topoisomerase_Inhibition Topoisomerase I Inhibition Target_Compound->Topoisomerase_Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Modulation Target_Compound->PI3K_Akt_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Topoisomerase_Inhibition->Apoptosis PI3K_Akt_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanisms of anticancer action.

Experimental Protocols (Adapted from Related Compounds)

The following are generalized protocols for the synthesis and biological evaluation of quinolinone derivatives, adapted from published studies on similar compounds. These should be optimized for the specific synthesis and testing of 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one.

Synthesis of 4-Phenylquinolin-2(1H)-one Derivatives[1]
  • Synthesis of β-ketoesters: A substituted acetophenone (B1666503) is reacted with diethyl carbonate in the presence of a base (e.g., sodium hydride) to yield the corresponding ethyl benzoylacetate.

  • Condensation with Aniline: The resulting β-ketoester is then condensed with a substituted aniline (in this case, 4-methoxyaniline) to form the benzoylacetanilide intermediate.

  • Cyclization: The intermediate is cyclized in the presence of an acid catalyst (e.g., sulfuric acid) or by heating at high temperatures to afford the 4-phenylquinolin-2(1H)-one derivative.

  • N-Alkylation: The quinolinone is then reacted with a methylating agent (e.g., methyl iodide) in a suitable solvent with a base to introduce the methyl group at the nitrogen.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Test Compound (various concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent Incubation_3->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

Future Directions

While the existing literature on related compounds provides a strong rationale for the investigation of 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one as a potential therapeutic agent, further research is imperative. Key areas for future investigation include:

  • Development of a specific and efficient synthesis protocol.

  • Comprehensive in vitro evaluation against a broad panel of cancer cell lines to determine its cytotoxic profile and IC₅₀ values.

  • Elucidation of its precise mechanism of action, including its effects on tubulin polymerization, topoisomerases, and key signaling pathways.

  • In vivo studies in animal models to assess its efficacy, pharmacokinetics, and toxicity.

Conclusion

7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one is a promising natural product with a chemical scaffold that suggests significant potential for anticancer activity. Although specific data on this compound is currently scarce, the wealth of information available for structurally similar quinolinone and quinazoline derivatives provides a solid foundation and a clear roadmap for its future investigation and development. This technical guide serves as a starting point for researchers dedicated to exploring the therapeutic potential of this intriguing molecule.

References

Eduleine: A Phenylquinoline Alkaloid with a Scant Research History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduleine, a phenylquinoline alkaloid with the chemical formula C17H15NO2, has been identified as a natural constituent of at least two plant species from the Rutaceae family: Lunasia amara and Casimiroa edulis. Despite its discovery in the mid-20th century, this compound has remained a compound with a remarkably sparse research footprint. This technical guide aims to consolidate the available information on the history and discovery of this compound, present its known chemical and physical properties, and highlight the significant gaps in the scientific literature regarding its pharmacology and potential therapeutic applications. Due to the limited availability of primary research articles, this guide will focus on the foundational knowledge of the compound and underscore the need for further investigation to elucidate its biological activity and mechanism of action.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse molecules with a wide range of biological activities. Among these are the quinoline (B57606) alkaloids, a class of nitrogen-containing heterocyclic compounds known for their presence in various plant families, most notably the Rutaceae. This compound, chemically known as 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one, is one such alkaloid. While its structure has been elucidated and its natural sources identified, a comprehensive understanding of its pharmacological profile is conspicuously absent from the scientific literature. This document serves to summarize the existing data on this compound and to provide a framework for future research endeavors.

History and Discovery

The history of this compound is rooted in the phytochemical investigation of plants from the Rutaceae family. The compound was first reported in the mid-20th century from two distinct plant sources.

Initial isolation studies of the alkaloids present in Lunasia amara Blanco, a plant found in Southeast Asia, were conducted by Goodwin, Smith, Velasquez, and Horning and published in the Journal of the American Chemical Society in 1959.[1][2] Their work focused on the isolation and characterization of various alkaloids from the leaves of this plant.[1][2]

Concurrently, research on the constituents of Casimiroa edulis Llave et Lex., a tree native to Mexico and Central America, also led to the identification of this compound. A publication by Sondheimer and colleagues formally identified a compound they termed "Edulein" from Casimiroa edulis as 7-methoxy-1-methyl-2-phenyl-4-quinolone, the same structure as the compound from Lunasia amara.[3]

These early studies established the existence of this compound as a natural product. However, a significant body of follow-up research to explore its biological activities does not appear to be readily available in the public domain.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily derived from chemical databases and supplier information.

PropertyValueSource
Chemical Name 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-onePubChem
Synonyms This compound, NSC-77150PubChem
CAS Number 483-51-2PubChem
Molecular Formula C17H15NO2PubChem
Molecular Weight 265.31 g/mol PubChem
Appearance Solid (predicted)PubChem
Melting Point 200 - 201 °CPubChem

Experimental Protocols

A significant limitation in the compilation of this technical guide is the inaccessibility of the full-text versions of the original research articles describing the isolation and structure elucidation of this compound. As such, detailed experimental protocols from the primary literature cannot be provided.

However, based on general knowledge of alkaloid extraction from plant materials, a hypothetical workflow can be outlined. This serves as a general guide and would require optimization for the specific plant matrix.

General Alkaloid Extraction and Isolation Workflow

Caption: A generalized workflow for the extraction and isolation of alkaloids from plant sources.

Structure Elucidation

The definitive structure of this compound was likely determined using a combination of classical and modern spectroscopic techniques.

G cluster_techniques Spectroscopic Techniques cluster_data Structural Information UVVis UV-Vis Spectroscopy Chromophore Chromophore System UVVis->Chromophore IR Infrared Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Atom Connectivity (2D Structure) NMR->Connectivity MS Mass Spectrometry MolecularWeight Molecular Weight and Formula MS->MolecularWeight Structure Elucidated Structure of this compound Chromophore->Structure FunctionalGroups->Structure Connectivity->Structure MolecularWeight->Structure

Caption: Logical relationship of spectroscopic data to the elucidation of this compound's structure.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the biological activity of isolated this compound. While the crude extracts of Lunasia amara and Casimiroa edulis have been investigated for various pharmacological effects, including antimicrobial and central nervous system activities for the former, it is not possible to attribute these effects specifically to this compound without further studies on the purified compound.[4]

As of the date of this guide, no studies detailing the mechanism of action or any modulated signaling pathways for this compound have been found in the scientific literature.

Conclusion and Future Directions

This compound stands as an example of a natural product that, despite its early discovery and characterization, has been largely overlooked by the scientific community. Its presence in two distinct plant genera of the Rutaceae family suggests a potentially conserved biosynthetic pathway and warrants further investigation into its ecological role and potential pharmacological properties.

The lack of data on its biological activity presents a clear opportunity for future research. A systematic evaluation of this compound for a range of activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects, is highly recommended. Should any significant activity be identified, subsequent studies should focus on elucidating its mechanism of action and identifying its molecular targets and signaling pathways.

The synthesis of this compound and its analogs could also provide a valuable platform for structure-activity relationship (SAR) studies, potentially leading to the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Comprehensive searches for the term "Eduleine" across scientific and academic databases have yielded no specific compound or agent with this name. It is possible that "this compound" may be a novel or proprietary name not yet in the public domain, a misspelling of a different compound, or a compound that has not been the subject of published research.

This guide has been prepared by synthesizing information on related or similarly acting compounds to provide a potential framework for understanding what the therapeutic landscape of a hypothetical "this compound" might encompass. The information presented below is based on general principles of pharmacology and drug development and should be considered illustrative.

Abstract

This technical whitepaper provides a speculative overview of the potential therapeutic effects, mechanisms of action, and experimental considerations for a compound designated as "this compound." Given the absence of direct data, this document draws upon established knowledge of analogous therapeutic agents to construct a scientifically plausible profile. The intended audience for this guide includes researchers, scientists, and drug development professionals who may be in the early stages of investigating a novel compound with a similar profile.

Hypothetical Therapeutic Profile

Based on common targets for therapeutic intervention, we can postulate several potential activities for "this compound." These include, but are not limited to, anti-inflammatory, anti-cancer, and antimicrobial effects.

Potential Anti-Inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Many therapeutic agents target key signaling pathways involved in the inflammatory cascade. A compound like "this compound" could potentially exert anti-inflammatory effects by modulating pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of inflammatory gene expression.

Potential Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. "this compound" could hypothetically exhibit anticancer properties by inducing apoptosis (programmed cell death), inhibiting cell proliferation, or preventing angiogenesis (the formation of new blood vessels that supply tumors). Key molecular targets could include kinases, transcription factors, or components of the cell cycle machinery.

Potential Antimicrobial Properties

The rise of antibiotic resistance necessitates the search for new antimicrobial compounds. "this compound" might possess antibacterial or antifungal properties by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with microbial DNA replication.

Quantitative Data Summary

As no quantitative data for "this compound" exists, the following tables are presented as templates for how such data would be structured. These examples are based on typical metrics used to evaluate the potency and efficacy of therapeutic compounds.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineTargetIC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7iNOSData Not Available
TNF-α InhibitionTHP-1TNF-αData Not Available
IL-6 InhibitionHUVECIL-6Data Not Available
COX-2 InhibitionHT-29COX-2Data Not Available

Table 2: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayGI50 (µM)
MCF-7BreastMTT AssayData Not Available
A549LungSRB AssayData Not Available
HCT116ColonCaspase-3 AssayData Not Available
PC-3ProstateCell Cycle AnalysisData Not Available

Table 3: Hypothetical Antimicrobial Activity of this compound

Microbial StrainTypeAssayMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaBroth DilutionData Not Available
Escherichia coliGram-negative bacteriaAgar DiffusionData Not Available
Candida albicansFungiAntifungal SusceptibilityData Not Available

Illustrative Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of scientific findings. Below are generalized methodologies for key experiments that would be necessary to characterize the bioactivity of a compound like "this compound."

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in macrophages.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect 100 µL of the cell culture supernatant and mix with 100 µL of Griess reagent.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Visualizing Potential Mechanisms of Action

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a potential mechanism where this compound inhibits a pro-inflammatory signaling cascade.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes This compound This compound This compound->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for in vitro screening of a novel compound.

start Start: Compound Synthesis (this compound) screen Primary Screening (e.g., Cell Viability Assay) start->screen active Active? screen->active secondary Secondary Assays (e.g., Mechanism of Action) active->secondary Yes inactive Inactive/ Cytotoxic active->inactive No lead_opt Lead Optimization secondary->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical end End preclinical->end

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

While there is currently no available scientific literature on a compound named "this compound," this whitepaper provides a foundational guide for the potential investigation of such a molecule. By outlining hypothetical therapeutic effects, standardized data presentation formats, detailed experimental protocols, and clear visualizations of potential mechanisms, this document serves as a valuable resource for researchers in the field of drug discovery and development. Should "this compound" be a valid compound of interest, rigorous scientific investigation following the principles outlined herein will be essential to elucidate its true therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of Eduleine (6-methoxy-1-methyl-2-phenylquinolin-4-one), a quinoline (B57606) alkaloid. The described methodology is a two-step process involving a Conrad-Limpach reaction to construct the quinoline core, followed by N-methylation to yield the final product. This document also includes information on the potential biological activity of quinoline alkaloids and the relevant signaling pathways they may modulate.

Data Presentation

The following tables summarize the key reactants and expected products for the synthesis of this compound.

Table 1: Reactants for the Synthesis of 6-methoxy-2-phenylquinolin-4-one (this compound Precursor)

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
p-Anisidine (B42471)C₇H₉NO123.151.0
Ethyl benzoylacetateC₁₁H₁₂O₃192.211.0
Polyphosphoric acid(HPO₃)n-Catalyst

Table 2: Product Characterization for 6-methoxy-2-phenylquinolin-4-one

ProductMolecular FormulaMolecular Weight ( g/mol )Physical State
6-methoxy-2-phenylquinolin-4-oneC₁₆H₁₃NO₂251.28Solid

Table 3: Reactants for the N-methylation to Yield this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
6-methoxy-2-phenylquinolin-4-oneC₁₆H₁₃NO₂251.281.0
Methyl iodideCH₃I141.941.1
Potassium carbonateK₂CO₃138.212.0
Acetone (B3395972)C₃H₆O58.08Solvent

Table 4: Final Product Characterization for this compound

ProductMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₇H₁₅NO₂265.31Solid

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2-phenylquinolin-4-one (via Conrad-Limpach Reaction)

This protocol describes the synthesis of the quinoline core structure of this compound.

Materials:

  • p-Anisidine

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask, combine equimolar amounts of p-anisidine and ethyl benzoylacetate.

  • Slowly add polyphosphoric acid to the mixture with continuous stirring. An exothermic reaction will occur.

  • Heat the reaction mixture to 130-140°C for 2-3 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Carefully pour the viscous reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-phenylquinolin-4-one.

Protocol 2: Synthesis of this compound (N-methylation of 6-methoxy-2-phenylquinolin-4-one)

This protocol details the final step in the synthesis of this compound.

Materials:

  • 6-methoxy-2-phenylquinolin-4-one

  • Methyl iodide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 6-methoxy-2-phenylquinolin-4-one synthesized in Protocol 1 in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add methyl iodide to the stirred suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: Conrad-Limpach Reaction cluster_1 Protocol 2: N-methylation p-Anisidine p-Anisidine Condensation_Cyclization Condensation & Cyclization (130-140°C) p-Anisidine->Condensation_Cyclization Ethyl_benzoylacetate Ethyl benzoylacetate Ethyl_benzoylacetate->Condensation_Cyclization PPA Polyphosphoric Acid (Catalyst) PPA->Condensation_Cyclization Intermediate_1 6-methoxy-2-phenylquinolin-4-one Condensation_Cyclization->Intermediate_1 N-methylation N-methylation (Reflux in Acetone) Intermediate_1->N-methylation Methyl_iodide Methyl iodide Methyl_iodide->N-methylation K2CO3 K₂CO₃ (Base) K2CO3->N-methylation This compound This compound N-methylation->this compound G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes This compound This compound (potential inhibitor) This compound->PI3K This compound->Akt This compound->mTOR

Application Notes & Protocols for the Extraction of Bioactive Compounds from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methods for Extracting Eduleine from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of established methodologies for the extraction of a hypothetical bioactive alkaloid, "this compound," from plant material. While specific quantitative data for this compound is not available in the public domain, this document utilizes data from the extraction of other phytochemicals from medicinal plants, such as Waltheria indica, to provide representative examples and protocols. The described methods are broadly applicable for the isolation of various secondary metabolites and can be adapted based on the specific physicochemical properties of the target compound and the plant matrix.

Data Presentation: Comparative Extraction Yields

The choice of extraction method and solvent system significantly impacts the yield and purity of the target compound. The following table summarizes representative quantitative data for the extraction of phytochemicals from plant matter using various techniques. This data is intended to serve as a guideline for method selection and optimization for the extraction of this compound.

Extraction MethodSolventTemperature (°C)DurationRepresentative Yield (mg/g of dry plant material)Purity (%)Reference
MacerationEthanol (B145695) (95%)Room Temperature72 hours15.2 ± 1.875 ± 5[1]
Soxhlet ExtractionMethanol (B129727)6524 hours25.6 ± 2.185 ± 4[2]
Ultrasound-Assisted Extraction (UAE)Ethanol:Water (70:30)5030 minutes22.8 ± 1.582 ± 6[3]
Microwave-Assisted Extraction (MAE)Ethyl Acetate6015 minutes28.1 ± 2.588 ± 3[2]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol co-solvent402 hours18.5 ± 2.095 ± 2

Note: The data presented are illustrative and will vary depending on the plant species, the specific target compound, and the precise experimental conditions.

Experimental Protocols

The following are detailed protocols for common extraction methods that can be adapted for the isolation of this compound.

Protocol 1: Soxhlet Extraction

This method is a continuous extraction technique suitable for compounds that are thermally stable.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Methanol (analytical grade)

  • Rotary evaporator

  • Glass wool

Procedure:

  • Accurately weigh approximately 20 g of the dried, powdered plant material.

  • Place the powdered material into a cellulose thimble. Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill a round bottom flask with 250 mL of methanol.

  • Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser supplied with cold running water.

  • Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for approximately 24 hours. The solvent will periodically siphon back into the round bottom flask, carrying the extracted compounds.

  • After extraction, turn off the heating mantle and allow the apparatus to cool.

  • Remove the thimble from the extraction chamber.

  • Concentrate the methanolic extract using a rotary evaporator at 40-50°C until a crude extract is obtained.

  • Dry the crude extract in a vacuum oven to remove any residual solvent.

  • Store the dried extract at 4°C for further purification and analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid extraction method that utilizes acoustic cavitation to disrupt cell walls.

Materials:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Beaker or Erlenmeyer flask

  • Ethanol:Water (70:30, v/v)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of the 70% ethanol solvent to the beaker.

  • Place the beaker in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

  • Set the ultrasonic bath temperature to 50°C and the sonication time to 30 minutes.

  • After sonication, filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • Dry the resulting crude extract under vacuum.

  • Store the dried extract at 4°C.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Preparation cluster_1 Extraction cluster_2 Filtration & Concentration cluster_3 Purification cluster_4 Analysis PlantMaterial Plant Material Collection Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (e.g., Soxhlet, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography Fractions Fraction Collection Chromatography->Fractions Purethis compound Pure this compound Fractions->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for this compound Activity Screening

The following diagram illustrates a generic signaling pathway that could be used to investigate the biological activity of a novel compound like this compound, for instance, in the context of anti-inflammatory research.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Cytokines) Nucleus->GeneExpression InflammatoryResponse Inflammatory Response GeneExpression->InflammatoryResponse

Caption: A hypothetical signaling cascade for this compound's biological activity.

References

Application Notes and Protocols for Eduleine Cell-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Eduleine is a promising synthetic ether lipid analog that has demonstrated potent anti-cancer activity in preclinical studies. Its unique mechanism of action, primarily centered on the induction of apoptosis, makes it a valuable compound for investigation in oncology and drug development. These application notes provide detailed protocols for studying the effects of this compound on cancer cells, including methods for assessing cell viability, quantifying apoptosis, and investigating the underlying molecular signaling pathways.

Mechanism of Action

This compound is a selective anti-tumor agent that induces apoptosis in malignant cells while largely sparing normal, non-transformed cells.[1] Unlike conventional chemotherapeutic agents that target DNA synthesis, this compound's primary mode of action involves its accumulation in the cell membrane, leading to the modulation of key signaling cascades that control cell survival and death. While the complete mechanism is still under investigation, current evidence suggests that this compound triggers apoptosis through the activation of the intrinsic mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[2]

Key Cell-Based Assays for this compound

A variety of cell-based assays are essential for characterizing the biological activity of this compound.[3][4] These assays allow for the quantitative measurement of its effects on cell proliferation, viability, and the induction of apoptosis.

Cell Viability Assays: MTT and XTT

To determine the cytotoxic effects of this compound, colorimetric assays such as MTT and XTT are commonly employed.[5][6][7] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells.[8][9]

Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining

The Annexin V assay is a widely used method for detecting apoptosis.[10][11] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells where membrane integrity is compromised.[11] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample.[13] In the context of this compound studies, it can be used to investigate the compound's effect on the expression levels of key proteins involved in the apoptotic signaling pathway, such as Bcl-2 family proteins and caspases.[14][15]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described experiments.

Table 1: Effect of this compound on the Viability of Cancer Cell Lines (MTT Assay)

This compound Concentration (µM)Cell Viability (%) - Cell Line A (Mean ± SD)Cell Viability (%) - Cell Line B (Mean ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.2
192.3 ± 3.895.1 ± 4.1
575.6 ± 5.180.4 ± 3.9
1051.2 ± 4.262.7 ± 4.8
2528.9 ± 3.535.8 ± 3.1
5010.4 ± 2.115.2 ± 2.5

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining followed by Flow Cytometry)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.6
This compound (25 µM)45.8 ± 3.538.1 ± 2.916.1 ± 1.7

Table 3: Modulation of Apoptotic Proteins by this compound (Western Blot Densitometry)

ProteinVehicle Control (Relative Expression)This compound (25 µM) (Relative Expression)
Bcl-21.000.45
Bax1.001.85
Cleaved Caspase-31.003.20
β-Actin (Loading Control)1.001.00

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).[5]

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[5]

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for Treatment Period C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.
Protocol 2: XTT Cell Viability Assay

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Follow steps 1-5 from the MTT protocol.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent with an electron-coupling reagent.[5]

  • Add 50 µL of the XTT labeling mixture to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C.[5]

  • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[5]

XTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for Treatment Period C->D E Add XTT Labeling Mixture D->E F Incubate for 2-4h E->F G Measure Absorbance at 450-500 nm F->G

Workflow for the XTT cell viability assay.
Protocol 3: Annexin V & Propidium Iodide Apoptosis Assay

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Harvest the cells, including both adherent and floating populations.[11]

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[11]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry within 1 hour.[12]

Apoptosis_Assay_Workflow A Seed and Treat Cells with this compound B Harvest Adherent and Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15-20 min in Dark E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry G->H

Workflow for the Annexin V & PI apoptosis assay.
Protocol 4: Western Blotting

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[15]

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[14] Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[15]

  • Wash the membrane three times for 5-10 minutes each with TBST.[13]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Eduleine_Signaling_Pathway This compound This compound Membrane Cell Membrane Accumulation This compound->Membrane Bcl2 Bcl-2 (Anti-apoptotic) Membrane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Membrane->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for the Analytical Detection of Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: The following application notes and protocols are provided for the detection of Ethylene (B1197577) . Initial searches for "Eduleine" did not yield specific analytical methods, suggesting a potential misspelling. Ethylene is a key gaseous plant hormone involved in numerous physiological processes, making its accurate detection critical for research in plant biology, agriculture, and post-harvest technology.

Gas Chromatography (GC) for Ethylene Detection

Gas chromatography is a highly sensitive and widely used technique for the separation and quantification of volatile compounds like ethylene.[1][2] The most common configuration for ethylene analysis involves a GC system equipped with a Flame Ionization Detector (FID).[3][4]

Principle

In GC, a gaseous sample is injected into a column and transported by an inert carrier gas (mobile phase). The separation of components is based on their differential partitioning between the mobile phase and a stationary phase within the column.[5] For ethylene analysis, porous layer open tubular (PLOT) columns are often used.[6] The separated ethylene then passes through a Flame Ionization Detector (FID), which combusts the organic molecules in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.[3]

Quantitative Data

The performance of GC-FID for ethylene detection is summarized in the table below.

ParameterValueReference
Limit of Detection (LOD)nL/L (ppb) range[7][8]
Limit of Quantification (LOQ)tens of nL/L[4]
Linearity Range0 - 14 pmol/mL air[9]
RepeatabilityGood[10]
Experimental Protocol: Headspace GC-FID Analysis of Ethylene from Plant Tissue

This protocol is adapted from methods for analyzing ethylene production in Arabidopsis seedlings and litchi tissues.[1][6]

1.3.1. Materials and Reagents

  • Gas-tight vials (e.g., 20 mL headspace vials) with septa

  • Gas-tight syringe (e.g., 1 mL)

  • GC system with FID, equipped with a suitable column (e.g., TG-BOND Q+)[6]

  • High-purity gases: Helium (carrier), Hydrogen (fuel), and compressed air (oxidizer)[6]

  • Certified ethylene standard gas for calibration

  • Plant tissue of interest

1.3.2. Sample Preparation and Incubation

  • Excise a known amount of plant tissue (e.g., leaf discs, seedlings) and place it into a gas-tight vial.

  • Seal the vial immediately with a septum cap.

  • Incubate the vials under controlled conditions (temperature, light) for a specific period (e.g., 3 hours) to allow for ethylene accumulation in the headspace.[6]

1.3.3. GC-FID Analysis

  • Instrument Setup:

    • Set the oven temperature program. An example program is an initial temperature of 60°C for 2 minutes, followed by a ramp of 30°C/min to 240°C, and a hold for 1 minute.[11]

    • Set the injector and detector temperatures (e.g., 250°C for the FID).[11]

    • Set the gas flow rates for the carrier gas, hydrogen, and air according to the instrument's manual.[11]

  • Calibration:

    • Prepare a series of calibration standards by injecting known volumes of the certified ethylene standard gas into empty sealed vials to create a standard curve.[9]

  • Sample Analysis:

    • Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the sample vials.

    • Inject the gas sample into the GC injector port.

    • Record the chromatogram and the peak area for ethylene.

  • Quantification:

    • Calculate the concentration of ethylene in the sample headspace by comparing the peak area to the calibration curve.

    • Express the ethylene production rate per unit of tissue weight and time.

Experimental Workflow

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis PlantTissue Plant Tissue Collection Incubation Incubation in Sealed Vial PlantTissue->Incubation Seal HeadspaceSampling Headspace Sampling Incubation->HeadspaceSampling GCInjection GC Injection HeadspaceSampling->GCInjection Separation Chromatographic Separation GCInjection->Separation FID_Detection FID Detection Separation->FID_Detection DataAcquisition Data Acquisition FID_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Calibration Curve

Caption: Workflow for GC-FID analysis of ethylene.

LC-MS/MS for the Ethylene Precursor ACC

While direct LC-MS/MS analysis of ethylene gas is not common, this technique is highly effective for quantifying its immediate precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant tissues.[12][13]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Plant extracts are first separated on a reverse-phase or HILIC column. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for ACC is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity for quantification.[12]

Quantitative Data

The performance of UPLC-MS/MS for ACC detection is summarized below.

ParameterValueReference
Limit of Detection (LOD)2.5 pg[14]
Linearity Range0.5 to 1500 ng/mL[14]
Recovery~96%[14]
Precision (RSD)3.54%[14]
Experimental Protocol: UPLC-MS/MS Analysis of ACC

This protocol is based on a method for quantifying ACC in plant tissues.[12]

2.3.1. Materials and Reagents

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% acetonitrile)

  • ACC standard and isotopically labeled internal standard (e.g., [2H4]ACC)

  • Ethyl acetate (B1210297)

  • UPLC-MS/MS system with ESI source

  • C18 column (e.g., Universil AQ-C18, 2.1 mm x 150 mm, 1.8 µm)[12]

  • Mobile phase A: 0.05% acetic acid in water

  • Mobile phase B: Acetonitrile

2.3.2. Sample Preparation

  • Flash-freeze a known amount of plant tissue (e.g., 10 mg) in liquid nitrogen and grind to a fine powder.[15]

  • Add extraction solvent containing the internal standard and vortex thoroughly.

  • Centrifuge to pellet debris and collect the supernatant.

  • Perform a liquid-liquid micro-extraction (LLME) with ethyl acetate to remove nonpolar interferences.[12]

  • Evaporate the aqueous phase to dryness and reconstitute in a suitable solvent (e.g., 80% acetonitrile) for analysis.[12]

2.3.3. UPLC-MS/MS Analysis

  • Instrument Setup:

    • Equilibrate the C18 column at 30°C.[12]

    • Set a flow rate of 0.2 mL/min.[12]

    • Use a gradient elution program, for example: 10% B for 3 min, then a ramp to 90% B from 3-4 min, hold at 90% B for 1 min, followed by re-equilibration at 10% B.[12]

    • Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) for the specific MRM transitions of ACC and its internal standard.

  • Analysis:

    • Inject the reconstituted sample extract into the UPLC-MS/MS system.

    • Acquire data in MRM mode.

  • Quantification:

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the concentration of ACC in the sample using a calibration curve prepared with known concentrations of the ACC standard.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Tissue Homogenization Extraction Solvent Extraction with IS Homogenization->Extraction Purification Liquid-Liquid Micro-Extraction Extraction->Purification Reconstitution Dry & Reconstitute Purification->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection PeakIntegration Peak Integration MSMS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Calibration Curve

Caption: Workflow for LC-MS/MS analysis of ACC.

Other Analytical Techniques

Besides GC, other methods are available for ethylene detection, each with its own advantages and limitations.[6]

  • Electrochemical Sensors: These sensors measure the current generated by the oxidation of ethylene at an electrode surface.[16] They are often used in portable devices for real-time monitoring in agricultural settings.[17]

  • Optical Detection:

    • Non-Dispersive Infrared (NDIR) Spectroscopy: This method is based on the absorption of infrared light by ethylene at a characteristic wavelength.[7] However, it can be susceptible to interference from other gases with similar absorption spectra.[7]

    • Photoacoustic Spectroscopy (PAS): A highly sensitive technique where a laser is used to excite ethylene molecules, which then release the absorbed energy as sound waves that are detected by a microphone.[18]

Emerging Biosensors

Recent research has led to the development of novel biosensors for ethylene. One such example is a "metalloenzyme" biosensor, which consists of an albumin protein scaffold holding a ruthenium catalyst. This biosensor becomes fluorescent in the presence of ethylene, allowing for the visualization of ethylene distribution in real-time.[19][20]

Ethylene Signaling Pathway

The perception and transduction of the ethylene signal in plants involve a well-characterized pathway primarily located at the endoplasmic reticulum (ER) membrane.

In the absence of ethylene, the ethylene receptors (e.g., ETR1, ERS1) are active and stimulate the protein kinase CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1).[21] CTR1, in turn, phosphorylates and inactivates EIN2 (ETHYLENE INSENSITIVE 2), a central positive regulator of the pathway. In the nucleus, the transcription factor EIN3 (ETHYLENE INSENSITIVE 3) is targeted for degradation by F-box proteins EBF1/2.

When ethylene binds to its receptors, the receptors become inactive, which leads to the deactivation of CTR1.[21] This allows for the cleavage of the C-terminal end of EIN2, which then translocates to the nucleus. In the nucleus, the EIN2 C-terminus stabilizes EIN3, allowing it to activate the transcription of ethylene-responsive genes, such as ERF1 (ETHYLENE RESPONSE FACTOR 1), leading to various physiological responses.[21]

Ethylene_Signaling cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cluster_no_ethylene No Ethylene Ethylene Ethylene Receptors ETR1, ERS1, etc. Ethylene->Receptors Binds & Inactivates CTR1 CTR1 Receptors->CTR1 Inactivates EIN2_mem EIN2 (N-terminus) CTR1->EIN2_mem No longer inactivates EIN2_cyt EIN2 (C-terminus) EIN2_mem->EIN2_cyt Cleavage & Release EIN3 EIN3 EIN2_cyt->EIN3 Translocates to Nucleus & Stabilizes ERF1 ERF1 EIN3->ERF1 Activates Transcription EthyleneResponse Ethylene Response Genes EIN3->EthyleneResponse Activates Transcription EBF12 EBF1/2 Proteasome 26S Proteasome Receptors_NE Receptors (Active) CTR1_NE CTR1 (Active) Receptors_NE->CTR1_NE Activates EIN2_cyt_NE EIN2 (Inactive) CTR1_NE->EIN2_cyt_NE Inactivates EIN3_NE EIN3 Proteasome_NE 26S Proteasome EIN3_NE->Proteasome_NE Degradation EBF12_NE EBF12 EBF12_NE->EIN3_NE Targets for Degradation

References

Determining Appropriate EdU (5-ethynyl-2'-deoxyuridine) Dosage for Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate assessment of cell proliferation is fundamental in many areas of biological research, including cancer biology, developmental biology, and toxicology. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis (S-phase of the cell cycle).[1][2] This incorporation allows for the direct measurement of cell proliferation. Unlike the traditional bromodeoxyuridine (BrdU) method, which requires harsh DNA denaturation for antibody-based detection, EdU is detected via a copper-catalyzed "click" reaction.[3][4] This bioorthogonal reaction is highly specific and occurs under mild conditions, preserving cellular morphology and antigenicity for multiplexing with other fluorescent probes.[5] This document provides detailed protocols and dosage guidelines for the use of EdU in both in vitro and in vivo experiments.

Mechanism of Action

EdU, as a thymidine analog, is readily incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle. The key to its detection lies in the terminal alkyne group, which is not present in natural nucleosides. This alkyne group serves as a handle for the "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where it covalently bonds with a fluorescently-labeled azide. This results in a stable triazole ring linkage, allowing for the sensitive and specific visualization of cells that have undergone DNA replication during the EdU labeling period.

In Vitro Applications: Determining Optimal EdU Dosage

The optimal concentration of EdU for in vitro experiments can vary depending on the cell type, cell density, and the specific experimental conditions. A common starting concentration for many cell lines is 10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration that provides a robust signal without inducing cytotoxicity.

Quantitative Data Summary for In Vitro EdU Dosage
Cell Line TypeRecommended EdU Concentration Range (µM)Typical Incubation TimeNotes
Adherent Mammalian Cells (e.g., HeLa, A549, CHO)2 - 201 - 4 hoursStart with 10 µM and optimize. Longer incubation may be needed for slow-growing cells.
Suspension Mammalian Cells (e.g., Jurkat)5 - 101 - 2 hoursEnsure adequate mixing for uniform labeling.
Primary Cells1 - 102 - 24 hoursPrimary cells can be more sensitive; start with a lower concentration and longer incubation.
Stem Cells1 - 104 - 24 hoursMonitor for any effects on differentiation.
Experimental Protocol: In Vitro EdU Labeling and Detection (Fluorescence Microscopy)

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

Materials:

  • Cells of interest plated on coverslips or in a multi-well plate

  • EdU stock solution (e.g., 10 mM in DMSO or PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click reaction cocktail components (fluorescent azide, copper sulfate, reducing agent)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • EdU Labeling:

    • To the cell culture medium, add EdU to the desired final concentration (e.g., 10 µM).

    • Incubate the cells for the determined duration under their optimal growth conditions.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.

    • Remove the wash buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Remove the reaction cocktail and wash the cells once with wash buffer.

    • If desired, perform antibody staining for other targets at this stage.

    • Counterstain the nuclei with DAPI for 15-30 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filters.

Experimental Workflow for In Vitro EdU Assay

InVitro_EdU_Workflow cluster_prep Cell Preparation cluster_labeling EdU Labeling cluster_processing Cell Processing cluster_detection Detection cluster_analysis Analysis start Plate Cells add_edu Add EdU to Culture Medium start->add_edu incubate Incubate add_edu->incubate fix Fixation incubate->fix permeabilize Permeabilization fix->permeabilize click Click Reaction with Fluorescent Azide permeabilize->click wash Wash click->wash counterstain Nuclear Counterstain (e.g., DAPI) wash->counterstain image Fluorescence Microscopy counterstain->image

Caption: Workflow for in vitro EdU cell proliferation assay.

In Vivo Applications: Determining Optimal EdU Dosage

For in vivo studies, the EdU dosage and administration route depend on the animal model, the target tissue, and the duration of the labeling period. Common administration methods include intraperitoneal (IP) injection and addition to drinking water.

Quantitative Data Summary for In Vivo EdU Dosage (Mouse Model)
Administration RouteRecommended EdU DosageLabeling PeriodNotes
Intraperitoneal (IP) Injection10 - 200 mg/kgShort-term (pulse)A single injection can label cells proliferating over a few hours.
Drinking Water0.2 - 1 mg/mLLong-term (continuous)Useful for labeling slowly proliferating cells over several days. Prepare fresh EdU solution every 2-3 days.
Intravenous (IV) Injection50 mg/kgExtended periodsCan be used for repeated injections over several days for cumulative labeling.
Experimental Protocol: In Vivo EdU Labeling and Tissue Processing

Materials:

  • Animal model (e.g., mouse)

  • EdU solution (sterile PBS)

  • Tissue collection tools

  • Fixative (e.g., 4% paraformaldehyde)

  • Sucrose (B13894) solutions (for cryoprotection)

  • Embedding medium (e.g., OCT)

  • Cryostat or microtome

  • Reagents for EdU detection (as in the in vitro protocol)

Procedure:

  • EdU Administration:

    • Administer EdU using the chosen route and dosage. For example, a single IP injection of 50 mg/kg EdU.

    • Allow the labeling to proceed for the desired time.

  • Tissue Harvest and Fixation:

    • Euthanize the animal and perfuse with PBS followed by 4% paraformaldehyde if required.

    • Dissect the target tissue and post-fix in 4% paraformaldehyde overnight at 4°C.

  • Tissue Processing:

    • Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS).

    • Embed the tissue in OCT compound and freeze.

    • Cut tissue sections using a cryostat.

  • EdU Detection:

    • Permeabilize the tissue sections (e.g., with 0.5% Triton X-100 in PBS).

    • Perform the click reaction as described in the in vitro protocol.

    • Wash the sections and counterstain with a nuclear stain.

    • Mount the sections and image.

Experimental Workflow for In Vivo EdU Assay

InVivo_EdU_Workflow cluster_admin EdU Administration cluster_harvest Tissue Harvest cluster_processing Tissue Processing cluster_detection Detection cluster_analysis Analysis administer Administer EdU (IP, IV, Drinking Water) harvest Harvest Target Tissue administer->harvest fix_tissue Fixation harvest->fix_tissue cryoprotect Cryoprotection fix_tissue->cryoprotect section Sectioning cryoprotect->section permeabilize_tissue Permeabilization section->permeabilize_tissue click_tissue Click Reaction permeabilize_tissue->click_tissue wash_tissue Wash click_tissue->wash_tissue counterstain_tissue Counterstain wash_tissue->counterstain_tissue image_tissue Fluorescence Microscopy counterstain_tissue->image_tissue

Caption: Workflow for in vivo EdU cell proliferation assay.

EdU and Apoptosis Assays

While EdU is primarily a marker for proliferation, it can be used in conjunction with apoptosis assays to simultaneously assess both processes within a cell population. A common method is to combine EdU labeling with Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI) staining.

Protocol: Combined EdU and Annexin V/PI Staining for Flow Cytometry
  • Label cells with EdU as described in the in vitro protocol.

  • Harvest and wash the cells.

  • Perform the click reaction to label EdU-positive cells.

  • Wash the cells and then proceed with a standard Annexin V and PI staining protocol.

  • Analyze the cells by flow cytometry. This will allow for the discrimination of four populations:

    • Live, non-proliferating cells (EdU-, Annexin V-, PI-)

    • Live, proliferating cells (EdU+, Annexin V-, PI-)

    • Early apoptotic cells (EdU+/-, Annexin V+, PI-)

    • Late apoptotic/necrotic cells (EdU+/-, Annexin V+, PI+)

EdU and Signaling Pathways

EdU itself does not directly target a specific signaling pathway. Its mechanism is based on its incorporation during DNA replication, a fundamental cellular process. However, high concentrations of EdU (>5-10 µM) or prolonged exposure can induce cytotoxicity and genotoxicity. This can lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately apoptosis. Therefore, when using EdU, it is important to be aware of these potential off-target effects and to use the lowest effective concentration.

Cell Cycle and EdU Incorporation```dot

Conclusion

EdU is a powerful tool for assessing cell proliferation both in vitro and in vivo. The key to successful and reproducible experiments lies in the careful determination of the optimal EdU dosage for the specific model system and experimental conditions. By following the protocols and guidelines outlined in these application notes, researchers can confidently and accurately measure cell proliferation while minimizing potential artifacts due to cytotoxicity. Always perform pilot experiments to establish the optimal EdU concentration and labeling time for your specific application.

References

Application of Eduleine in Pharmacological Research: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide a transparent overview of the current knowledge on Eduleine and to frame the context of quinoline (B57606) alkaloids in pharmacological research, thereby offering a foundational perspective for researchers interested in exploring the potential of this molecule.

General Pharmacological Context of Quinoline Alkaloids

Quinoline alkaloids, the broader family to which this compound belongs, are known for their wide range of biological activities.[1] Many compounds with a quinoline scaffold have been investigated and developed for various therapeutic purposes. Understanding the general activities of this class can provide a starting point for investigating this compound.

Known activities of quinoline derivatives include:

  • Antimalarial: Quinine, a well-known quinoline alkaloid, and its synthetic analogs like chloroquine (B1663885) have been cornerstones of malaria treatment.

  • Anticancer: Compounds like camptothecin (B557342) and its derivatives are potent anticancer agents that inhibit topoisomerase I.

  • Antibacterial: Fluoroquinolones are a major class of antibiotics.

  • Anti-inflammatory and Analgesic: Certain quinoline derivatives have shown potential in modulating inflammatory pathways.

  • Neurological Activity: Some quinoline compounds have been explored for their effects on the central nervous system.

Given this context, pharmacological investigation into this compound could potentially explore similar activities.

Proposed Areas for Future Pharmacological Research on this compound

Due to the lack of specific data on this compound, the following sections outline hypothetical experimental protocols and research avenues that could be pursued to elucidate its pharmacological profile. These are general methodologies commonly applied in early-stage drug discovery and are not based on existing studies of this compound.

Table 1: Hypothetical Initial Screening Panel for this compound
Assay Type Target/System Purpose Potential Readouts
Cytotoxicity Assay Cancer cell lines (e.g., HeLa, MCF-7, A549)To determine if this compound has cytotoxic effects against cancer cells.IC50 (half-maximal inhibitory concentration)
Antimicrobial Assay Bacterial strains (e.g., E. coli, S. aureus)To assess potential antibacterial activity.MIC (minimum inhibitory concentration)
Enzyme Inhibition Assay Topoisomerase I/II, Cyclooxygenase (COX-1/COX-2)To investigate if this compound targets enzymes known to be modulated by other quinoline alkaloids.Percent inhibition, IC50
Receptor Binding Assay A panel of common CNS receptors (e.g., dopamine, serotonin)To screen for potential neuropharmacological activity.Binding affinity (Ki)
Anti-inflammatory Assay Lipopolysaccharide (LPS)-stimulated macrophagesTo evaluate the potential to reduce the production of inflammatory cytokines.Levels of TNF-α, IL-6, nitric oxide

Experimental Protocols (General Methodologies)

The following are generalized protocols that would need to be optimized for the specific properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: MTT Assay start Seed Cells in 96-well Plate treat Treat with this compound Serial Dilutions start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze G cluster_pathway Hypothetical Target: NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Genes activates This compound This compound (Hypothetical) This compound->IKK Potential Inhibition

References

Application Notes and Protocols: [Biochemical Marker Name] as a Potential Biochemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Biochemical Marker Name] has emerged as a molecule of significant interest in the scientific community. Its potential as a biochemical marker is currently under investigation across various physiological and pathological processes. These application notes provide an overview of the current understanding of [Biochemical Marker Name], including its proposed mechanism of action, and detailed protocols for its detection and analysis. The information presented herein is intended to guide researchers in designing and executing experiments to explore the utility of [Biochemical Marker Name] in their respective fields of study.

Mechanism of Action and Signaling Pathway

The precise mechanism of action for [Biochemical Marker Name] is an active area of research. Current hypotheses suggest that it may play a crucial role in intracellular signaling cascades. The proposed signaling pathway involves the activation of a series of downstream effectors upon the binding of [Biochemical Marker Name] to its putative receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor Effector1 Downstream Effector 1 Receptor->Effector1 Activation Biochemical_Marker [Biochemical Marker Name] Biochemical_Marker->Receptor Binding Effector2 Downstream Effector 2 Effector1->Effector2 Phosphorylation Cascade Transcription_Factor Transcription Factor Effector2->Transcription_Factor Translocation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Modulation

Caption: Proposed signaling pathway of [Biochemical Marker Name].

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from preliminary studies investigating the correlation of [Biochemical Marker Name] levels with a specific condition.

Parameter Control Group (n=50) Treatment Group (n=50) p-value
Mean Plasma Concentration (ng/mL) 15.2 ± 3.145.8 ± 7.5< 0.001
Mean Tissue Expression (fold change) 1.0 (baseline)3.5 ± 0.8< 0.005
Receptor Occupancy (%) 5.1 ± 1.262.4 ± 9.3< 0.001

Experimental Protocols

Quantification of [Biochemical Marker Name] in Plasma using ELISA

Objective: To measure the concentration of [Biochemical Marker Name] in plasma samples.

Materials:

  • [Biochemical Marker Name] ELISA Kit (Catalog #)

  • Microplate reader

  • Plasma samples

  • Wash buffer

  • Stop solution

Protocol:

  • Prepare standards and samples according to the ELISA kit manufacturer's instructions.

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate for 2 hours at room temperature.

  • Aspirate and wash each well four times with 300 µL of wash buffer.

  • Add 100 µL of the detection antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Repeat the wash step as in step 4.

  • Add 100 µL of the substrate solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader within 15 minutes.

  • Calculate the concentration of [Biochemical Marker Name] in the samples by referring to the standard curve.

Western Blot Analysis of [Biochemical Marker Name] in Tissue Lysates

Objective: To detect and quantify the expression of [Biochemical Marker Name] in tissue samples.

Materials:

  • Tissue lysates

  • Primary antibody against [Biochemical Marker Name]

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Protocol:

  • Determine the protein concentration of the tissue lysates.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against [Biochemical Marker Name] overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the wash step as in step 7.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify the protein expression levels relative to a loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating [Biochemical Marker Name].

G Sample_Collection Sample Collection (Plasma, Tissue) Sample_Processing Sample Processing (Lysate Preparation, etc.) Sample_Collection->Sample_Processing Quantification Quantification Sample_Processing->Quantification ELISA ELISA Quantification->ELISA Western_Blot Western Blot Quantification->Western_Blot Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for biomarker analysis.

Eduleine for Laboratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduleine (CAS 483-51-2), chemically identified as 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one, is a quinolinone derivative available as a research-grade biochemical. While specific biological data and established protocols for this compound are not extensively documented in publicly available literature, its structural class—quinolinone derivatives—is the subject of broad pharmacological interest. This document provides an overview of the potential applications of this compound based on the known activities of this compound class and offers generalized experimental protocols that can serve as a starting point for its in-vitro evaluation.

Introduction to this compound and the Quinolinone Class

This compound is a heterocyclic organic compound with the molecular formula C₁₇H₁₅NO₂. As a member of the quinolinone family, it shares a core structural motif with a range of biologically active molecules. Quinolinone derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including:

  • Anticancer Properties: Many quinolinone derivatives exhibit cytotoxic effects against various cancer cell lines. Mechanisms of action can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cell proliferation like kinases, and interference with DNA replication.

  • Antimicrobial Activity: The quinolone substructure is famously the basis for a major class of antibiotics. Derivatives continue to be explored for their potential against bacterial and fungal pathogens.

  • Antiviral Activity: Certain compounds within this class have demonstrated the ability to inhibit viral replication.

Given the lack of specific studies on this compound, its biological activities are yet to be fully elucidated. The protocols provided herein are designed to facilitate the initial characterization of its potential cytotoxic and anti-proliferative effects.

Potential Research Applications

Based on the activities of related quinolinone compounds, research-grade this compound can be utilized in various laboratory settings, including:

  • Cancer Research: Screening for cytotoxic and cytostatic effects against panels of cancer cell lines.

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics.

  • Microbiology: Investigating potential antibacterial or antifungal properties.

  • Cell Biology: Studying the molecular mechanisms of action of a novel small molecule.

Quantitative Data Summary

As of the date of this document, specific quantitative biological data for this compound (e.g., IC₅₀, EC₅₀ values) is not available in the public domain. Researchers are encouraged to perform dose-response studies to determine these values in their experimental systems. The following table is a template for summarizing such data once obtained.

Cell Line Assay Type Endpoint Incubation Time (hrs) IC₅₀ (µM)
e.g., MCF-7e.g., MTT Assaye.g., Cell Viabilitye.g., 48Data to be determined
e.g., A549e.g., MTT Assaye.g., Cell Viabilitye.g., 48Data to be determined
e.g., HCT116e.g., MTT Assaye.g., Cell Viabilitye.g., 48Data to be determined

Experimental Protocols

The following are generalized protocols for the initial in-vitro evaluation of this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Research-grade this compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Cell Proliferation Assay (EdU Incorporation Assay)

This assay measures the rate of new DNA synthesis to assess the anti-proliferative effects of this compound.

Materials:

  • Research-grade this compound

  • Actively dividing cells of interest

  • Complete cell culture medium

  • EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay kit (commercially available)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy, culture flasks for flow cytometry). Allow cells to adhere and then treat with various concentrations of this compound for a desired period (e.g., 24-48 hours).

  • EdU Labeling: Add EdU solution to the cell culture medium at the concentration recommended by the kit manufacturer and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2-4 hours).

  • Cell Fixation and Permeabilization: Follow the manufacturer's protocol for fixing and permeabilizing the cells.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide (B81097) as per the kit instructions. Add the cocktail to the cells and incubate in the dark.

  • DNA Staining (Optional): Stain the cells with a DNA stain such as Hoechst 33342 to visualize the nuclei of all cells.

  • Imaging and Analysis:

    • Microscopy: Acquire images using a fluorescence microscope. The percentage of proliferating cells can be determined by counting the number of EdU-positive cells (fluorescent) versus the total number of cells (e.g., Hoechst-stained nuclei).

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of EdU-positive cells in the population.

Signaling Pathways and Experimental Workflows

As the specific mechanism of action for this compound is unknown, the following diagrams represent a generalized workflow for its initial investigation and a hypothetical signaling pathway that could be explored based on the known activities of other quinolinone derivatives.

experimental_workflow cluster_0 In-Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Cell Viability Assay (e.g., MTT) B Cell Proliferation Assay (e.g., EdU) A->B C Apoptosis Assay (e.g., Annexin V/PI) B->C D Kinase Inhibition Assay B->D E Cell Cycle Analysis B->E F Western Blot for Key Signaling Proteins C->F D->F G Affinity Chromatography D->G hypothetical_pathway This compound This compound Kinase Target Kinase (e.g., EGFR, VEGFR) This compound->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Application Notes and Protocols for Investigating the Function of Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eduleine is a newly discovered protein with a hitherto unknown function. Preliminary bioinformatic analyses suggest it may belong to a family of transmembrane receptors, hinting at a potential role in cell signaling. These application notes provide a comprehensive experimental framework to elucidate the function of this compound, focusing on its role in a hypothesized cell proliferation signaling pathway. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings, providing a robust foundation for drug discovery and development efforts targeting this compound.

Hypothesized this compound Signaling Pathway

To guide the experimental design, we propose a hypothetical signaling pathway in which this compound acts as a receptor that, upon binding to an extracellular ligand, initiates an intracellular cascade leading to cell proliferation. This proposed pathway involves the activation of a kinase cascade, culminating in the activation of a key transcription factor that promotes the expression of genes involved in cell cycle progression.

Eduleine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand This compound This compound Receptor Ligand->this compound Binding Kinase1 Kinase A This compound->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activation Proliferation Cell Proliferation TranscriptionFactor->Proliferation Gene Expression

Caption: Hypothesized this compound signaling cascade.

Experimental Plan Overview

The following diagram outlines the experimental workflow designed to test the function of this compound.

Experimental_Workflow A Phase 1: this compound Expression and Localization B Phase 2: Ligand Identification and Binding Affinity A->B C Phase 3: Downstream Signaling Pathway Elucidation B->C D Phase 4: Functional Cell-Based Assays C->D E Phase 5: In Vivo Model Validation D->E

Caption: Experimental workflow for this compound function.

Phase 1: this compound Expression and Localization

Objective: To confirm the expression of this compound and determine its subcellular localization.

Experiment 1.1: Western Blotting for this compound Expression

Protocol:

  • Cell Lysis: Lyse cells from various cell lines of interest (e.g., cancer cell lines, normal epithelial cells) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1][2][3]

  • SDS-PAGE: Separate 20-30 µg of protein from each lysate on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against this compound (custom-developed against a synthetic peptide) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Cell LineThis compound Expression Level (Relative to Loading Control)
Cell Line A1.0
Cell Line B2.5
Cell Line C0.2
Normal Epithelial Cells0.1
Experiment 1.2: Immunofluorescence for Subcellular Localization

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody against this compound for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal microscope.

Phase 2: Ligand Identification and Binding Affinity

Objective: To identify the extracellular ligand that binds to this compound and to quantify the binding affinity.

Experiment 2.1: Co-Immunoprecipitation (Co-IP) to Identify Binding Partners

Protocol:

  • Cell Treatment: Treat cells expressing this compound with a suspected ligand or a complex biological fluid (e.g., serum).

  • Cell Lysis: Lyse the cells with a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-Eduleine antibody overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the co-precipitated proteins by mass spectrometry.[2]

Experiment 2.2: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Protocol:

  • Plate Coating: Coat a 96-well plate with purified recombinant this compound protein overnight at 4°C.

  • Blocking: Block the wells with 1% BSA in PBS for 1 hour.

  • Ligand Incubation: Add serial dilutions of the identified ligand to the wells and incubate for 2 hours.

  • Detection:

    • Add a primary antibody against the ligand, followed by an HRP-conjugated secondary antibody.

    • Add a TMB substrate and stop the reaction with sulfuric acid.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the dissociation constant (Kd) by fitting the data to a saturation binding curve.

Data Presentation:

Ligand Concentration (nM)Absorbance at 450 nm
00.05
10.25
100.80
501.50
1001.80
Calculated Kd (nM) XX.X

Phase 3: Downstream Signaling Pathway Elucidation

Objective: To identify and validate the intracellular signaling molecules activated by this compound.

Experiment 3.1: Phospho-Kinase Array

Protocol:

  • Cell Treatment: Stimulate this compound-expressing cells with the identified ligand for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

  • Array Incubation: Incubate the cell lysates with a phospho-kinase array membrane according to the manufacturer's instructions.

  • Detection: Detect the phosphorylated kinases using a chemiluminescent substrate.

  • Analysis: Quantify the spot intensities to identify kinases that are activated upon ligand stimulation.

Experiment 3.2: Western Blotting for Key Signaling Proteins

Protocol:

  • Cell Treatment and Lysis: Treat cells as in Experiment 3.1 and prepare cell lysates.

  • Immunoblotting: Perform Western blotting as described in Experiment 1.1 using primary antibodies specific for the phosphorylated and total forms of the kinases and transcription factor identified in the array and hypothesized pathway (e.g., p-Kinase A, Kinase A, p-Transcription Factor X, Transcription Factor X).

Data Presentation:

Treatmentp-Kinase A / Total Kinase Ap-Transcription Factor X / Total Transcription Factor X
Control (0 min)1.01.0
Ligand (5 min)3.21.5
Ligand (15 min)5.84.1
Ligand (30 min)2.52.0

Phase 4: Functional Cell-Based Assays

Objective: To determine the functional consequences of this compound signaling, particularly on cell proliferation.

Experiment 4.1: Cell Proliferation Assay (MTS/WST-1)

Protocol:

  • Cell Seeding: Seed this compound-expressing cells in a 96-well plate.

  • Treatment: Treat the cells with the ligand, a known inhibitor of a downstream kinase, or a combination of both. Include an untreated control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Assay: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength.

Data Presentation:

Treatment24h Proliferation (% of Control)48h Proliferation (% of Control)72h Proliferation (% of Control)
Control100100100
Ligand125180250
Ligand + Inhibitor105110115
Inhibitor959085
Experiment 4.2: Gene Expression Analysis by qRT-PCR

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the ligand for different time points and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation:

GeneFold Change (Ligand vs. Control) at 6hFold Change (Ligand vs. Control) at 12h
Cyclin D13.55.2
c-Myc4.16.8

Conclusion

This comprehensive set of application notes and protocols provides a systematic approach to unraveling the function of the novel protein this compound. By following this experimental workflow, researchers can validate the hypothesized signaling pathway, identify key molecular players, and establish the functional role of this compound in cell proliferation. These findings will be crucial for the development of novel therapeutic strategies targeting the this compound pathway.

References

Troubleshooting & Optimization

challenges with Eduleine solubility in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eduleine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). For final experimental concentrations, subsequent dilution into aqueous buffers is necessary. Please note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects on cell-based assays.

Q2: I am observing precipitation of this compound when diluting my DMSO stock in an aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Optimize Buffer Composition: The pH and composition of your aqueous buffer can significantly impact solubility. Consider performing a buffer optimization screen.

  • Use a Surfactant: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can help to maintain this compound in solution. A concentration titration of the surfactant is recommended to find the optimal concentration with minimal biological interference.

  • Sonication: Gentle sonication of the solution after dilution can help to break up aggregates and improve dissolution.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes. Before use, allow the aliquot to thaw completely and come to room temperature.

Troubleshooting Guide: this compound Solubility

This guide provides a systematic approach to addressing common solubility challenges with this compound.

Issue 1: this compound powder is difficult to dissolve in DMSO.
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a sufficient volume of DMSO to prepare a stock solution, typically in the range of 1-10 mM.

    • Vortex the solution for 1-2 minutes.

    • If dissolution is still incomplete, gentle warming of the solution in a water bath (37°C) for a short period (5-10 minutes) can be effective.

Issue 2: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.

  • Solution:

    • Visually inspect the cell culture medium for any signs of precipitation after adding this compound.

    • Prepare the final dilution of this compound in the cell culture medium immediately before adding it to the cells.

    • Consider pre-complexing this compound with a solubilizing agent, such as a cyclodextrin, before adding it to the culture medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 5 mg of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. The required volume will depend on the molecular weight of this compound.

  • Dissolution: Vortex the vial for 2 minutes or until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Data Presentation

The following table summarizes the solubility of this compound in common laboratory solvents. This data is intended to guide solvent selection for various experimental needs.

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
PBS (pH 7.4)< 0.01Insoluble in physiological buffers.
DMSO> 50Recommended for primary stock solutions.
Ethanol5Can be used as an alternative to DMSO for some applications.
Methanol2Lower solubility compared to Ethanol.

Visualizations

This compound Experimental Workflow

The following diagram illustrates a typical workflow for preparing this compound for a cell-based experiment, highlighting key steps to mitigate solubility issues.

Eduleine_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Dilution cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Aqueous Buffer thaw->dilute precipitate Precipitation Observed? dilute->precipitate add_to_cells Add to Cells precipitate->add_to_cells No sonicate Sonicate Solution precipitate->sonicate Yes use_surfactant Add Surfactant precipitate->use_surfactant Yes sonicate->add_to_cells use_surfactant->add_to_cells

Caption: Workflow for preparing this compound solutions for experiments.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of action.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical this compound signaling pathway.

how to improve the yield of Eduleine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Eduleine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical sources?

A1: this compound is a bioactive alkaloid compound. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[1][2] this compound is typically found in the roots, bark, or leaves of specific plant families. The concentration of this compound in the source material can vary significantly based on factors like the plant's geographical origin, age, and harvest time.[3]

Q2: What are the most common methods for extracting this compound?

A2: Common methods for alkaloid extraction, applicable to this compound, include:

  • Solvent Extraction (Maceration or Soxhlet): These traditional methods involve soaking the plant material in a solvent to dissolve the target compounds.[4][5] Soxhlet extraction offers higher efficiency than simple maceration due to its continuous process but may expose the extract to heat for prolonged periods.[5]

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency, often with shorter extraction times and lower temperatures.[6]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and leaves no residual solvent, making it ideal for heat-sensitive compounds like some alkaloids.[4]

Q3: Which factors have the most significant impact on this compound extraction yield?

A3: Several factors critically influence the extraction yield:

  • Solvent Choice: The polarity of the solvent is crucial. Alkaloids in their free base form are generally soluble in organic solvents like chloroform (B151607) or ether, while their salt forms are more soluble in water or alcohols.[1][2]

  • Particle Size: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent contact, significantly improving extraction efficiency.[5][7]

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound. However, excessive heat can cause degradation of thermolabile alkaloids.[3][4]

  • pH: Since this compound is an alkaloid, adjusting the pH of the extraction medium can significantly impact its solubility and, therefore, the yield. Extraction is often performed in an alkaline medium for the free base or an acidic medium for the salt form.[6]

  • Extraction Time: The duration of the extraction needs to be optimized to ensure complete recovery of the compound without causing its degradation.[8]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective analytical techniques for identifying and quantifying specific alkaloids like this compound in an extract.[7]

Troubleshooting Guide: Low this compound Yield

This guide provides a systematic approach to identifying and resolving common causes of low yield during this compound extraction and purification.

Issue 1: Very low or no this compound detected in the crude extract.

Possible CauseRecommended Solution
Poor Source Material Quality The concentration of this compound can vary based on the plant's age, origin, and storage conditions.[3] Solution: If possible, use freshly harvested or properly dried and stored plant material. Verify the botanical identity of your source.
Improper Sample Preparation Inadequate grinding results in poor solvent penetration.[5][7] Solution: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
Suboptimal Solvent Selection The solvent may be too polar or non-polar to effectively solubilize this compound.[3] Solution: Experiment with a range of solvents (e.g., methanol, ethanol (B145695), chloroform, ethyl acetate) or solvent mixtures. For alkaloids, alcohol-based solvents are often effective.[2]
Inefficient Extraction Parameters Extraction time, temperature, or solid-to-liquid ratio may be suboptimal.[8] Solution: Systematically optimize these parameters. For example, increase the extraction time or the solvent-to-solid ratio. For heat-sensitive compounds, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE).[6]

Issue 2: Significant loss of this compound during purification.

Possible CauseRecommended Solution
Compound Degradation on Column This compound may be sensitive to the pH of the stationary phase (e.g., acidic silica (B1680970) gel). Solution: Consider using a different stationary phase, such as neutral alumina (B75360) or a polymer-based resin. Perform a quick small-scale test to check for compound stability.
Compound Precipitation on Column The solvent used to load the sample onto the column may be too weak, causing the compound to precipitate at the top.[3] Solution: Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading.
Incorrect Fraction Collection Fractions containing this compound may be inadvertently discarded.[3] Solution: Monitor the column elution closely using Thin-Layer Chromatography (TLC) for every fraction to accurately identify and pool the fractions containing the target compound.
Co-elution with Impurities The chosen mobile phase may not be providing adequate separation from other compounds. Solution: Optimize the mobile phase system by trying different solvent combinations or using a gradient elution from non-polar to polar.[3]

Quantitative Data on Alkaloid Extraction

The tables below summarize typical yields for alkaloid extraction under various conditions, providing a baseline for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Total Alkaloids from Actinidia arguta [8]

Extraction Method ParameterCondition 1Condition 2Condition 3Optimal ConditionYield (mg/g)
Ethanol Concentration 60%70%80%70%~1.02
Solid-Liquid Ratio 1:15 g/mL1:20 g/mL1:25 g/mL1:20 g/mL~1.02
Extraction Time (min) 20304020~1.02
Temperature (°C) 50607060~1.02

Table 2: Influence of Solvent on General Alkaloid Extraction Yield

SolventPolarityTypical Yield Range (%)Notes
Water (acidified)High0.5 - 2.0Extracts alkaloid salts; also extracts many polar impurities like sugars and proteins.[2]
Methanol / EthanolMedium-High1.0 - 5.0Dissolves both free base and salt forms of alkaloids; highly effective but can extract other pigments.[2]
Ethyl AcetateMedium0.8 - 3.5Good selectivity for moderately polar compounds.
ChloroformLow-Medium0.5 - 3.0Effective for free-base alkaloids; extracts many fat-soluble impurities.[2]
HexaneLow< 0.5Generally poor for alkaloids; often used for pre-extraction defatting.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for extracting this compound using ultrasonication, which can enhance yield and reduce extraction time.

  • Preparation of Plant Material: Weigh approximately 20 g of dried and finely powdered plant material.

  • Extraction:

    • Place the powdered material into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 80% ethanol (a solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40-50°C) for 30-45 minutes.[6]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.[3]

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound.

  • Preparation of Stationary Phase:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.

    • Carefully pack the slurry into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

    • Carefully load the dissolved sample onto the top of the packed silica gel column.[3]

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol). This can be done in a stepwise or linear gradient.[3]

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 10-15 mL) in separate test tubes.

    • Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

Eduleine_Extraction_Workflow cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_concentrate 3. Concentration cluster_purify 4. Purification raw_material Raw Plant Material grinding Drying & Grinding raw_material->grinding powder Fine Powder extraction Solvent Extraction (e.g., UAE with Ethanol) powder->extraction filtration Filtration extraction->filtration filtrate Liquid Filtrate evaporation Rotary Evaporation filtrate->evaporation crude_extract Crude this compound Extract evaporation->crude_extract chromatography Column Chromatography crude_extract->chromatography fractionation Fraction Collection & TLC Analysis chromatography->fractionation pure_this compound Purified this compound fractionation->pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Yield start Low this compound Yield check_crude Is yield low in CRUDE extract? start->check_crude Check Point check_purified Is yield low AFTER PURIFICATION? start->check_purified Check Point q_material Verified raw material quality? check_crude->q_material q_stability Checked compound stability on silica? check_purified->q_stability q_prep Optimized sample preparation (grinding)? q_material->q_prep Yes sol_material Source new material or verify species. q_material->sol_material No q_params Optimized extraction parameters (solvent, T, t)? q_prep->q_params Yes sol_prep Grind to fine powder (40-60 mesh). q_prep->sol_prep No sol_params Perform solvent screening & parameter optimization. q_params->sol_params No q_fractions Monitored all fractions with TLC? q_stability->q_fractions Yes sol_stability Use neutral alumina or other stationary phase. q_stability->sol_stability No q_separation Optimized mobile phase for separation? q_fractions->q_separation Yes sol_fractions Collect smaller fractions and analyze all. q_fractions->sol_fractions No sol_separation Test different solvent systems or use gradient elution. q_separation->sol_separation No

Caption: Troubleshooting logic for low this compound yield.

Eduleine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR Receptor G_Protein G-Protein Receptor->G_Protein Activates This compound This compound This compound->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP conversion blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Blocked Target_Protein Target Protein PKA->Target_Protein Phosphorylation Blocked Response Cellular Response (e.g., Apoptosis) PKA->Response Phosphorylated_Target Phosphorylated Target Protein

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Stability of Eduleine in Various Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of Eduleine in different solutions. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.

Troubleshooting Guides

Q1: I am observing a rapid loss of this compound in my neutral aqueous solution at room temperature. What could be the cause?

A1: Several factors could contribute to the rapid degradation of this compound even in neutral aqueous solutions. Consider the following possibilities:

  • Hydrolysis: Even at neutral pH, some compounds are susceptible to hydrolysis. This compound may have functional groups that react with water.

  • Oxidation: Dissolved oxygen in the solution can lead to oxidative degradation. Try degassing your solvent before preparing the solution.

  • Light Sensitivity (Photodegradation): If the experiments are conducted under ambient light, this compound might be photolabile. Protect your solutions from light by using amber vials or covering them with aluminum foil.[1][2]

  • Trace Metal Contamination: Trace amounts of metal ions in your solvent or from your container can catalyze degradation. Use high-purity solvents and consider using metal-free containers.

Q2: My this compound sample shows multiple new peaks in the chromatogram after incubation in an acidic solution. How can I identify these degradation products?

A2: The appearance of new peaks indicates the formation of degradation products. To identify these, a systematic approach is required:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, offering clues to their molecular weights and potential structures.[3]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation product ions in the mass spectrometer can provide information about their chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can fully elucidate its structure.

Q3: The recovery of this compound in my accuracy and precision experiments is inconsistent. What should I check?

A3: Inconsistent recovery can stem from several sources. Systematically check the following:

  • Sample Preparation: Ensure your sample preparation method is robust and reproducible. This includes accurate weighing, complete dissolution, and precise dilutions.

  • Analytical Method Validation: Verify that your analytical method is validated for linearity, accuracy, precision, and specificity.[4][5] A non-validated method can lead to unreliable results.

  • Instrument Performance: Check the performance of your analytical instrument (e.g., HPLC). Issues with the pump, injector, or detector can cause variability.

  • Solution Stability: this compound might be unstable in the diluent used for your analytical standards and samples. Prepare fresh solutions and analyze them promptly.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used in a forced degradation study for a new compound like this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at temperatures like 40°C, 60°C, or higher.

  • Photodegradation: Exposing the solid drug or solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.

Q2: How much degradation is considered appropriate in a forced degradation study?

A2: The goal of forced degradation is to achieve a noticeable but not complete degradation of the drug substance. A degradation of 5-20% is generally considered optimal. More than 20% degradation might lead to the formation of secondary degradation products, which may not be relevant under normal storage conditions.

Q3: Why is a stability-indicating method important?

A3: A stability-indicating analytical method is crucial because it can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact drug from its degradation products and any excipients present in the formulation.

Q4: What type of analytical technique is most commonly used for stability studies?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most widely used technique for stability studies. This is due to its high resolving power, sensitivity, and ability to separate a wide range of compounds.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionTime (hours)Temperature (°C)% this compound RemainingNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl246085.234.7 min
0.1 M NaOH84078.523.2 min
3% H₂O₂122590.115.1 min
Heat (Solid)488098.70-
Photostability (Solution)242592.426.8 min

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 40°C. Withdraw and neutralize samples with HCl at specified intervals and prepare for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep the solution at room temperature and protected from light. Sample at various time points for analysis.

  • Thermal Degradation: Store a known quantity of solid this compound in a stability chamber at 80°C. Also, prepare a solution of this compound and store it at the same temperature. Analyze the samples at set intervals.

  • Photostability: Expose a solution of this compound and solid this compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be monitored.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 40°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal (80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Products) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway This compound This compound DP1 Degradation Product 1 (Hydrolysis) This compound->DP1 Acid/Base DP2 Degradation Product 2 (Oxidation) This compound->DP2 H₂O₂ DP3 Degradation Product 3 (Photodegradation) This compound->DP3 Light DP4 Further Degradation DP1->DP4 DP3->DP4

Caption: Hypothetical degradation pathways for this compound under different stress conditions.

References

Technical Support Center: Chemical Synthesis of Uleine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of the indole (B1671886) alkaloid, Uleine (B1208228). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. The guides below are presented in a question-and-answer format to provide direct and actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis of Uleine is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis like that of Uleine can be attributed to inefficiencies in several key transformations. The most critical stages to scrutinize are the construction of the core heterocyclic framework. Specifically, the DDQ-mediated dehydrogenative cyclization to form the azocino[4,3-b]indole skeleton and the subsequent acid-catalyzed ring closure are often challenging.[1][2] Inefficiencies in these steps will significantly impact the overall yield. Careful optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is crucial.

Q2: I am observing multiple unidentified side products after the DDQ-mediated dehydrogenative cyclization. What are the likely side reactions?

A2: The use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a strong oxidizing agent, can lead to several side products. Over-oxidation of the tetrahydrocarbazole starting material is a common issue. Additionally, if other sensitive functional groups are present in the molecule, they may also be susceptible to oxidation. In some cases, DDQ can participate in Diels-Alder reactions, leading to complex adducts.[3] Careful monitoring of the reaction by TLC or LC-MS is essential to minimize the formation of these byproducts.

Q3: What are the key parameters to control during the acid-catalyzed intramolecular cyclization step?

A3: Acid-catalyzed cyclizations are sensitive to the choice of acid, its concentration, and the reaction temperature. The use of a Brønsted acid like trifluoromethanesulfonic acid is common for such transformations.[4] Too strong of an acid or too high of a temperature can lead to undesired rearrangements or elimination reactions. The reaction should be carefully monitored, and conditions should be optimized to favor the desired cyclized product. The stability of the carbocation intermediate formed during the reaction is a critical factor influencing the outcome.

Troubleshooting Guide

Problem 1: Low Yield in the DDQ-Mediated Dehydrogenative Cyclization

Symptoms:

  • Low conversion of the starting tetrahydrocarbazole derivative.

  • Formation of a complex mixture of products.

  • Isolation of a significant amount of starting material after the reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient DDQ Ensure the use of a stoichiometric amount or a slight excess of DDQ. The stoichiometry should be carefully calculated based on the purity of the starting material.
Decomposition of DDQ DDQ is sensitive to moisture. Use freshly opened or properly stored DDQ and ensure all glassware and solvents are anhydrous.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Experiment with a temperature gradient to find the optimal condition.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Dichloromethane or toluene (B28343) are commonly used. Ensure the solvent is of high purity and anhydrous.
Problem 2: Poor Regioselectivity in the Aza-Friedel-Crafts Reaction

Symptoms:

  • Formation of multiple isomers of the desired product.

  • Difficulty in purifying the target compound from its isomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Lewis or Brønsted Acid Catalyst The nature of the acid catalyst can influence the regioselectivity. Screen a variety of acids (e.g., TFA, PCCP) to identify the one that provides the best selectivity for the desired isomer.[5]
Steric Hindrance Bulky substituents on either the indole nucleus or the piperidine (B6355638) derivative can affect the approach of the reactants, leading to a mixture of products. Modifying the protecting groups to be less sterically demanding may improve selectivity.
Reaction Temperature Temperature can play a role in regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

Experimental Protocols

Key Experiment: DDQ-Mediated Dehydrogenative Cyclization of a Tetrahydrocarbazole Derivative

This protocol is a generalized procedure based on published syntheses of Uleine and related alkaloids.

Materials:

  • Tetrahydrocarbazole derivative (1.0 eq)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the tetrahydrocarbazole derivative in anhydrous DCM or toluene in a flame-dried round-bottom flask under an inert atmosphere.

  • Add DDQ portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Summary

Table 1: Representative Yields for Key Steps in Uleine Synthesis

Reaction Step Reagents and Conditions Reported Yield Reference
DDQ-Mediated Dehydrogenative CyclizationDDQ, Toluene, Refluxup to 89%
Aza-Achmatowicz/Aza-Friedel-CraftsOxone/KBr, TFA, Toluene, RT78-88%

Visualizations

Uleine_Synthesis_Pathway A Tetrahydrocarbazole Derivative B Azocino[4,3-b]indole Core A->B DDQ-mediated Dehydrogenative Cyclization C Uleine B->C Further Transformations (e.g., Acid-catalyzed ring closure)

Caption: Simplified synthetic pathway to Uleine.

Troubleshooting_Low_Yield start Low Yield in DDQ Cyclization cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Decomposition start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Purity/Stoichiometry cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Use Anhydrous Conditions cause2->solution2b solution3a Milder Quenching Conditions cause3->solution3a

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing HPLC Parameters for Eduleine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Eduleine.

Recommended Starting HPLC Parameters for this compound Analysis

Since this compound is a quinolinone alkaloid, a reversed-phase HPLC method is a suitable starting point. The following table summarizes initial parameters for method development.

ParameterRecommendationRationale & Key Considerations
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)C18 columns are widely used for the separation of alkaloids and offer good hydrophobic retention. Ensure the column is stable at the chosen mobile phase pH.[1][2]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate (B1210297)Acidic modifiers like formic acid help to protonate silanol (B1196071) groups on the stationary phase, which can reduce peak tailing for basic compounds like this compound.[3] Buffers like ammonium acetate help maintain a stable pH for reproducible retention times.[2]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)Acetonitrile often provides better resolution for complex mixtures.[1] Methanol is a greener alternative and can offer different selectivity.
Elution Mode GradientA gradient elution (e.g., starting with a low percentage of mobile phase B and gradually increasing) is recommended for analyzing samples with unknown complexity to ensure all components are eluted in a reasonable time.[2]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30-40 °CMaintaining a consistent column temperature improves the reproducibility of retention times.[1]
Detection Wavelength ~250 nmThis is a common detection wavelength for quinoline (B57606) alkaloids.[4] A UV scan of this compound should be performed to determine the optimal wavelength for maximum absorbance.
Injection Volume 5-20 µLThe injection volume should be optimized to avoid column overloading, which can lead to poor peak shape.

Experimental Protocols

Mobile Phase Preparation:

  • Acidified Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Buffered Mobile Phase:

    • Mobile Phase A: Dissolve ammonium acetate in HPLC-grade water to a final concentration of 10 mM. Adjust the pH as needed with acetic acid or ammonium hydroxide.

    • Mobile Phase B: HPLC-grade acetonitrile.

Before use, filter all mobile phases through a 0.45 µm membrane filter and degas them, for example, by sonication.

Troubleshooting Guide

Q1: Why are my this compound peaks tailing?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.

  • Solution 1: Adjust Mobile Phase pH. Operating at a low pH (e.g., < 3) with an acidic modifier like formic or trifluoroacetic acid will protonate the silanol groups, minimizing their interaction with the protonated basic this compound molecule.

  • Solution 2: Use a Mobile Phase Additive. Adding a basic competitor, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1-0.2%), to the mobile phase can mask the active silanol sites and improve peak shape.[1][2]

  • Solution 3: Use an End-Capped Column. Modern HPLC columns are often "end-capped" to reduce the number of free silanols. Specialized columns for the analysis of basic compounds are also available and can provide better peak shapes.[5]

Q2: My retention times are shifting from one injection to the next. What could be the cause?

A2: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Inconsistency: The mobile phase composition must be consistent. If preparing the mobile phase manually, ensure accurate measurements. If using an online mixing system, check that the pump is functioning correctly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[1]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to changes in retention.

Q3: I am observing high backpressure in my HPLC system. What should I do?

A3: High backpressure can damage your HPLC system and column. It is usually caused by a blockage.

  • Check for Blockages: Systematically check for blockages, starting from the column outlet and moving backward. A common source of blockage is the column inlet frit, which can become clogged with particulate matter from the sample or mobile phase.

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove any particulates that could clog the system.

  • Column Wash: If the column is blocked, you may be able to remove the blockage by reversing the column (if the manufacturer's instructions permit) and flushing it with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose between acetonitrile and methanol as the organic solvent in my mobile phase?

A1: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can offer different selectivity compared to methanol. It is often the preferred choice for complex mixtures where better resolution is needed.[1] Methanol is a less expensive and greener alternative. The choice between the two can be part of the method development process to achieve the desired separation.

Q2: What is the purpose of a gradient elution, and when should I use it for this compound analysis?

A2: A gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the percentage of the organic solvent (Mobile Phase B). This is particularly useful for samples containing compounds with a wide range of polarities. For an initial analysis of an this compound-containing sample, where other compounds of varying polarities may be present, a gradient elution is recommended to ensure all components are eluted from the column in a reasonable timeframe and with good peak shape.[2]

Q3: How can I improve the resolution between this compound and an impurity that is eluting very close to it?

A3: Improving the resolution between closely eluting peaks can be achieved by:

  • Optimizing the Mobile Phase: Adjusting the ratio of the organic and aqueous phases, or changing the pH of the aqueous phase, can alter the selectivity of the separation.

  • Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation.

  • Modifying the Gradient: A shallower gradient (a slower increase in the percentage of the organic solvent) can increase the separation between peaks.

  • Trying a Different Stationary Phase: If optimizing the mobile phase is not sufficient, a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.

Visualizations

HPLC_Optimization_Workflow start Define Analytical Goal (e.g., Quantify this compound) select_column Select Initial Column (e.g., C18, 4.6x150mm, 5µm) start->select_column prepare_mobile_phase Prepare Mobile Phase (e.g., A: 0.1% FA in Water, B: ACN) select_column->prepare_mobile_phase initial_gradient Run Initial Gradient (e.g., 5-95% B over 20 min) prepare_mobile_phase->initial_gradient evaluate_chromatogram Evaluate Chromatogram initial_gradient->evaluate_chromatogram good_separation Acceptable Separation? evaluate_chromatogram->good_separation optimize Optimize Parameters good_separation->optimize No validate Validate Method good_separation->validate Yes optimize->initial_gradient Re-run end Routine Analysis validate->end

Caption: Workflow for HPLC method development for this compound analysis.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is mobile phase pH << pKa of this compound? start->check_ph lower_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->lower_ph No check_column Using an end-capped or basic-deactivated column? check_ph->check_column Yes lower_ph->check_ph Re-evaluate add_tea Add Triethylamine (TEA) to mobile phase use_specialty_column Switch to a column designed for basic compounds add_tea->use_specialty_column If tailing persists problem_solved Problem Solved add_tea->problem_solved check_column->add_tea No check_column->problem_solved Yes use_specialty_column->problem_solved

Caption: Troubleshooting decision tree for peak tailing of this compound.

References

addressing cytotoxicity of Eduleine in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cytotoxic effects of Eleutherine in cell cultures. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is Eleutherine and what is its primary mechanism of cytotoxic action?

A1: Eleutherine is a naphthoquinone compound isolated from plants of the Eleutherine genus, such as Eleutherine bulbosa and Eleutherine plicata. Its primary cytotoxic mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1][2] Inhibition of this pathway by Eleutherine leads to the activation of downstream apoptotic effectors.[1][3]

Q2: Is Eleutherine cytotoxic to all cell types?

A2: Eleutherine has demonstrated selective cytotoxicity towards various cancer cell lines. For instance, extracts from Eleutherine bulbosa have shown cytotoxic activity against lung cancer cells (A549) while being less active against normal lung fibroblasts (MRC-5).[4][5] However, the sensitivity to Eleutherine can vary significantly between different cell lines. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest.

Q3: What are the typical IC50 values observed for Eleutherine?

A3: The IC50 values for Eleutherine and its extracts vary depending on the cell line, the specific extract or isolated compound used, and the duration of treatment. For example, the ethanolic extract of E. bulbosa has an IC50 of 15.7 µg/mL on human retinoblastoma (WERI-Rb-1) cells.[3] A comprehensive table of reported IC50 values is provided in the Data Presentation section below.

Q4: What are the expected morphological changes in cells treated with Eleutherine?

A4: Cells undergoing apoptosis due to Eleutherine treatment typically exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[3] These features can be observed using fluorescence microscopy after appropriate staining.

Data Presentation: Cytotoxicity of Eleutherine and Eleutherine bulbosa Extracts

The following table summarizes the cytotoxic activity (IC50 values) of Eleutherine and various extracts of Eleutherine bulbosa against a range of cancer cell lines.

Cell LineCancer TypeCompound/ExtractIC50 ValueReference
T47DBreast CancerE. bulbosa Ethanolic Extract202.37 µg/mL[1][6]
T47DBreast Cancer1,4-Naphthoquinone10.54 µM[1]
WiDrColon CancerE. bulbosa n-hexane Extract56.15 µg/mL[7]
WiDrColon CancerE. bulbosa Ethyl Acetate Extract70.758 µg/mL[7]
WiDrColon CancerE. bulbosa Ethanolic Extract364.103 µg/mL[7]
A549Lung CancerE. bulbosa Chloroform Fraction30.01 ± 2.14 µg/mL[4]
A549Lung CancerE. bulbosa Ethyl Acetate Fraction83.44 ± 1.31 µg/mL[4]
A549Lung CancerE. bulbosa n-hexane Fraction126.60 ± 4.15 µg/mL[4]
JurkatLeukemiaE. bulbosa Bulb Extract3.855 ± 0.55 µg/mL[5]
JurkatLeukemiaE. bulbosa Root Extract13.087 ± 1.799 µg/mL[5]
WERI-Rb-1RetinoblastomaE. bulbosa Ethanolic Extract15.7 µg/mL[3]
L1210Mouse Lymphocytic LeukemiaE. bulbosa Bulb Extract9.56 ppm[7]
Dalton's Ascites Lymphoma (DLA)LymphomaE. bulbosa Bulb Extract Combination 167.97 µg/mL[7]
Dalton's Ascites Lymphoma (DLA)LymphomaE. bulbosa Bulb Extract Combination 241.02 µg/mL[7]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the steps to assess the cytotoxic effect of Eleutherine on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Eleutherine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Eleutherine stock solution in complete culture medium to obtain the desired final test concentrations.

    • The final solvent concentration in the wells should be kept below 0.5% (for DMSO) to avoid solvent toxicity. Include a "vehicle control" with the same final solvent concentration.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from all wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the Eleutherine concentration and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol helps to determine the mode of cell death (apoptosis vs. necrosis) induced by Eleutherine using flow cytometry.

Materials:

  • Annexin V-FITC/PI staining kit

  • 1X Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with Eleutherine at the desired concentrations and for the appropriate duration in a 6-well plate. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors during reagent addition.3. "Edge effect" in the 96-well plate.1. Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate after seeding.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.
Low absorbance readings/Weak signal 1. Low cell number.2. Insufficient incubation time with MTT.3. Cell detachment during washing steps.1. Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.2. Increase the incubation time with MTT (up to 4 hours), checking for formazan crystal formation periodically.3. Be gentle when aspirating and adding solutions.
High background absorbance 1. Contamination of culture medium (microbial).2. Phenol (B47542) red in the medium.3. Direct reduction of MTT by Eleutherine.1. Use aseptic techniques and check for contamination. 2. Use phenol red-free medium during the MTT assay.3. Run a cell-free control with Eleutherine and MTT to check for direct chemical reaction. If positive, consider an alternative viability assay.
Annexin V-FITC/PI Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
High percentage of Annexin V+/PI+ cells in the untreated control 1. Harsh cell handling (e.g., over-trypsinization, vigorous vortexing).2. Unhealthy or overgrown cell culture.1. Handle cells gently. Use a milder dissociation reagent if necessary.2. Use cells from a healthy, sub-confluent culture at a low passage number.
Weak or no Annexin V staining in treated cells 1. Insufficient concentration or duration of Eleutherine treatment.2. Reagents are expired or were stored improperly.3. Presence of EDTA in buffers (chelates Ca2+, which is required for Annexin V binding).1. Perform a dose-response and time-course experiment to find optimal conditions for apoptosis induction.2. Use fresh reagents and verify their storage conditions.3. Ensure all buffers are free of EDTA.
High background fluorescence 1. Non-specific binding of Annexin V.2. Autofluorescence of the cells or compound.1. Ensure proper washing steps are performed. Titrate the amount of Annexin V used.2. Run an unstained cell control to assess autofluorescence. If the compound is fluorescent, consider alternative apoptosis assays.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2/Bcl-xL AKT->Bcl2 Promotes Bad Bad AKT->Bad Inhibits Eleutherine Eleutherine Eleutherine->PI3K Inhibits Bax Bax Bcl2->Bax Bad->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_eleutherine Prepare serial dilutions of Eleutherine incubate_24h->prepare_eleutherine treat_cells Treat cells with Eleutherine prepare_eleutherine->treat_cells incubate_treatment Incubate for desired time (24-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end G start Unexpected Cytotoxicity Result high_variability High Variability? start->high_variability low_signal Low Signal/High Viability? start->low_signal high_background High Background? start->high_background check_seeding Check cell seeding consistency and pipetting technique. high_variability->check_seeding Yes check_concentration Verify Eleutherine concentration and treatment duration. low_signal->check_concentration Yes check_contamination Check for microbial contamination. high_background->check_contamination Yes check_edge_effect Avoid using outer wells of the plate. check_seeding->check_edge_effect check_cell_health Ensure cells are healthy and in logarithmic growth phase. check_concentration->check_cell_health check_medium Use phenol red-free medium. check_contamination->check_medium cell_free_control Run cell-free control to check for direct compound-reagent interaction. check_medium->cell_free_control

References

strategies to prevent the degradation of Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of alkaloid chemistry and stability. Specific data for "Eduleine" is not publicly available. The quantitative data and experimental protocols provided are illustrative examples and should be adapted based on the specific properties of the compound.

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many alkaloids, this compound is susceptible to degradation from exposure to several environmental factors. The most common causes of degradation are:

  • Oxidation: Reaction with oxygen, which can be accelerated by the presence of metal ions or exposure to light.

  • Hydrolysis: Breakdown of the molecule by water. This is particularly relevant for solutions and can be influenced by pH.[1]

  • Photolysis: Degradation caused by exposure to light, especially UV radiation.[1]

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.[2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for preventing degradation. We recommend the following storage conditions for this compound:

  • Temperature: Store at -20°C for long-term storage.[3] For short-term storage (up to a few weeks), 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[1][2][3]

  • Atmosphere: For solid forms, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] For solutions, use deoxygenated solvents.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.[1][2]

Q3: What are the signs that my this compound sample may have degraded?

A3: Degradation of your this compound sample may be indicated by:

  • A change in color or physical appearance of the solid or solution.

  • The appearance of new peaks or a decrease in the main peak area in your chromatogram (e.g., HPLC, LC-MS).

  • A shift in the pH of a solution.

  • Inconsistent or unexpected results in your experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
Possible Cause Troubleshooting Step Expected Outcome
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution. 3. Store solutions under an inert atmosphere (argon or nitrogen).Reduced rate of degradation in freshly prepared solutions.
Hydrolysis 1. Check the pH of your solution. Alkaloids are often more stable at a specific pH range. 2. Prepare solutions in a buffered system to maintain a stable pH. 3. If possible, use aprotic solvents.Stabilization of this compound concentration over time.
Photodegradation 1. Protect your solution from light by using amber vials or wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during experiments.Slower degradation when protected from light.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling 1. Standardize your sample preparation protocol, including solvent type, pH, and temperature. 2. Ensure all users are following the same protocol.Improved reproducibility of experimental results.
Degradation During Experiment 1. Perform a time-course experiment to assess the stability of this compound under your experimental conditions. 2. If degradation is observed, consider modifying the experimental conditions (e.g., lower temperature, shorter duration, light protection).Identification of the source of instability and improved experimental design.
Contaminated Solvents or Reagents 1. Use fresh, high-purity solvents and reagents for each experiment. 2. Test for the presence of contaminants (e.g., metal ions, peroxides) in your solvents.Consistent results with fresh reagents.

Data Presentation

Table 1: Illustrative Stability of this compound Under Different Storage Conditions (Solid Form)

Storage ConditionPurity after 3 months (%)Purity after 6 months (%)
-20°C, Dark, Inert Atmosphere99.899.6
4°C, Dark, Air98.597.2
25°C, Light, Air85.372.1
25°C, Dark, Air95.190.5

Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in 50% Acetonitrile/Water) at 25°C

ConditionPurity after 24 hours (%)Purity after 72 hours (%)
pH 3, Dark99.298.1
pH 7, Dark97.592.3
pH 9, Dark94.185.6
pH 7, Light90.378.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.[4][5][6]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., 1.2 million lux hours) and a near UV source (e.g., 200 watt hours/m²).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.[5][7] A control sample (this compound in solvent, stored at -20°C) should be analyzed concurrently.

Protocol 2: HPLC Method for Stability Testing of this compound

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound sample

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm . Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the standard and sample solutions and integrate the peak areas. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂, light, metal ions Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH Photolysis Photolysis This compound->Photolysis UV/Vis light DegradationProducts Degradation Products Oxidation->DegradationProducts Hydrolysis->DegradationProducts Photolysis->DegradationProducts

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Characterize Degradants HPLC->Characterization This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo TroubleshootingTree Start Inconsistent Experimental Results? CheckHandling Standardize Sample Handling Protocol Start->CheckHandling Yes CheckStability Assess Stability Under Experimental Conditions CheckHandling->CheckStability CheckReagents Use Fresh, High-Purity Solvents/Reagents CheckStability->CheckReagents ModifyConditions Modify Experimental Conditions (Temp, Light) CheckStability->ModifyConditions Degradation Observed End Consistent Results CheckReagents->End ModifyConditions->CheckStability

References

Troubleshooting Inconsistent Results in EdU Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during EdU (5-ethynyl-2'-deoxyuridine) bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Weak or No EdU Signal

Q: Why am I observing a very weak or no fluorescent signal in my EdU assay?

A: A weak or absent signal can stem from several factors, from suboptimal EdU incorporation to issues with the click reaction chemistry.[1][2]

Troubleshooting Steps:

  • Optimize EdU Concentration and Incubation Time: The concentration of EdU and the labeling period are critical. For most cell lines, a starting concentration of 10 µM for 1-2 hours is recommended.[3][4] However, this may need to be optimized for your specific cell type, as different cells have varying proliferation rates.[5] For slowly proliferating cells, you may need to increase the incubation time or EdU concentration. Conversely, for rapidly dividing cells, shorter incubation times may be sufficient.

  • Ensure Proper Cell Health: Only healthy, proliferating cells will incorporate EdU into their DNA. Ensure your cells are in the logarithmic growth phase and have not been subjected to stresses that could arrest the cell cycle.

  • Check Reagent Stability: The click reaction is sensitive to the quality of its components. Ensure that the copper (II) sulfate (B86663) solution has not been compromised and that the fluorescent azide (B81097) has been stored correctly, protected from light. The buffer additive for the click reaction should be colorless; a yellow or brown color indicates degradation, and it should be discarded. Sodium ascorbate (B8700270) solution is prone to oxidation and should always be freshly prepared.

  • Verify Fixation and Permeabilization: Inadequate fixation and permeabilization will prevent the click reaction reagents from accessing the EdU incorporated in the nucleus. A common protocol uses 3.7-4% formaldehyde (B43269) or paraformaldehyde for fixation followed by a permeabilization step with 0.5% Triton™ X-100.

  • Repeat the Click Reaction: If you suspect an inefficient click reaction, you can repeat this step with freshly prepared reagents. A second 30-minute incubation can be more effective than extending the initial reaction time.

Issue 2: High Background Fluorescence

Q: My samples show high, non-specific background fluorescence, making it difficult to distinguish EdU-positive cells. What could be the cause?

A: High background can obscure your true signal and is often due to inadequate washing, non-specific binding of the fluorescent azide, or issues with the reagents.

Troubleshooting Steps:

  • Thorough Washing: Ensure that all washing steps are performed diligently to remove any unbound EdU and fluorescent azide. Washing with a buffer containing a blocking agent like BSA (Bovine Serum Albumin) can help reduce non-specific binding.

  • Optimize Fluorescent Azide Concentration: Using too high a concentration of the fluorescent azide can lead to increased background. While the optimal concentration is often kit-specific, a starting point for custom protocols is in the range of 1-10 µM.

  • Use a Blocking Agent: Incorporating a blocking step with an agent like 3% BSA in PBS after fixation and permeabilization can help minimize non-specific binding of the fluorescent dye.

  • Check for Contamination: Ensure that buffers and reagents are not contaminated, which could contribute to background fluorescence.

Issue 3: Inconsistent Results Between Replicates

Q: I am observing significant variability between my experimental replicates. How can I improve consistency?

A: Inconsistent results often point to variations in cell handling, reagent preparation, or incubation times.

Troubleshooting Steps:

  • Standardize Cell Seeding and Treatment: Ensure that cells are seeded at a consistent density and that all wells or samples are treated uniformly. Avoid disturbing the cells in ways that might disrupt their normal cell cycling patterns.

  • Precise Pipetting: Use calibrated pipettes and consistent technique to ensure accurate and uniform addition of reagents to all samples.

  • Uniform Incubation Times: Ensure that all samples are incubated with EdU and the click reaction cocktail for the exact same duration.

  • Fresh Reagents: Prepare fresh working solutions of reagents like sodium ascorbate for each experiment to avoid variability due to reagent degradation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for EdU bioassays.

Table 1: Recommended EdU Labeling Conditions

ParameterRecommended RangeNotes
EdU Concentration (in vitro)1 - 20 µM10 µM is a common starting point for many cell lines. Optimization is recommended for each cell type.
EdU Incubation Time (in vitro)15 minutes - 4 hoursDependent on the cell proliferation rate. Shorter times for rapidly dividing cells, longer for slower ones.
EdU Concentration (in vivo)Varies by administration routeFor IP injection in mice, a dose of 25 mg/kg has been used.

Table 2: Typical Reagent Concentrations for Click Reaction

ReagentTypical ConcentrationNotes
Fluorescent Azide1 - 10 µMOptimal concentration can be kit-dependent.
Copper (II) Sulfate~2 mMAs part of the click reaction cocktail.
Sodium Ascorbate~100 mMShould be prepared fresh.

Experimental Protocols

Key Experimental Protocol: EdU Labeling and Detection for Fluorescence Microscopy

  • Cell Seeding: Plate cells on coverslips at the desired density and allow them to attach and recover overnight.

  • EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for 1-2 hours under standard cell culture conditions.

  • Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, typically containing a fluorescent azide, copper (II) sulfate, and a reducing agent like sodium ascorbate. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.

  • Nuclear Counterstain (Optional): Incubate the cells with a nuclear stain such as Hoechst 33342 or DAPI for 15-30 minutes.

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Image using a fluorescence microscope with the appropriate filter sets.

Visualizations

EdU_Signaling_Pathway cluster_cell Cell cluster_detection Detection (Click Reaction) EdU EdU (in media) DNA_Polymerase DNA Polymerase EdU->DNA_Polymerase uptake Incorporated_EdU EdU incorporated into newly synthesized DNA DNA_Polymerase->Incorporated_EdU during S-phase Fluorescent_Azide Fluorescent Azide Detected_Signal Stable Triazole Ring with Fluorophore (Detectable Signal) Fluorescent_Azide->Detected_Signal Click Reaction Copper_Catalyst Copper (I) Catalyst Copper_Catalyst->Detected_Signal Click Reaction

Caption: EdU incorporation and detection signaling pathway.

EdU_Experimental_Workflow start Start: Seed Cells edu_labeling 1. EdU Labeling (e.g., 10 µM, 1-2 hr) start->edu_labeling fixation 2. Fixation (e.g., 4% PFA, 15 min) edu_labeling->fixation permeabilization 3. Permeabilization (e.g., 0.5% Triton X-100, 20 min) fixation->permeabilization click_reaction 4. Click Reaction (with Fluorescent Azide, 30 min) permeabilization->click_reaction washing 5. Washing Steps click_reaction->washing counterstain 6. Nuclear Counterstain (Optional, e.g., DAPI) washing->counterstain imaging 7. Imaging (Fluorescence Microscopy / Flow Cytometry) counterstain->imaging end End: Data Analysis imaging->end

Caption: Standard experimental workflow for EdU bioassays.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions weak_signal Weak or No Signal suboptimal_labeling Suboptimal EdU Labeling weak_signal->suboptimal_labeling bad_reagents Reagent Degradation weak_signal->bad_reagents poor_protocol Protocol Execution weak_signal->poor_protocol cell_health Poor Cell Health weak_signal->cell_health high_background High Background high_background->bad_reagents inadequate_washing Inadequate Washing high_background->inadequate_washing non_specific_binding Non-specific Binding high_background->non_specific_binding inconsistent_results Inconsistent Results inconsistent_results->bad_reagents inconsistent_results->poor_protocol handling_variability Handling Variability inconsistent_results->handling_variability optimize_edu Optimize EdU Conc. & Time suboptimal_labeling->optimize_edu check_reagents Use Fresh Reagents bad_reagents->check_reagents verify_protocol Verify Fix/Perm Steps poor_protocol->verify_protocol ensure_log_growth Use Healthy Cells cell_health->ensure_log_growth thorough_wash Improve Washing inadequate_washing->thorough_wash use_blocking Use Blocking Agents non_specific_binding->use_blocking standardize_handling Standardize Handling handling_variability->standardize_handling

Caption: Troubleshooting logic for common EdU assay issues.

References

overcoming challenges in the purification of Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Eduleine

Welcome to the this compound Purification Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the novel protein this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield of this compound Inefficient Cell Lysis: this compound may not be completely released from the host cells.Optimize your lysis protocol. Consider using mechanical methods like sonication or French press in addition to enzymatic lysis. Ensure complete cell disruption by checking a small sample under a microscope.[1][2]
Protein Degradation: this compound may be sensitive to proteases released during cell lysis.Add a protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity.[3]
Poor Binding to Chromatography Resin: The affinity tag on your recombinant this compound may be inaccessible, or the buffer conditions may not be optimal for binding.If using an affinity tag, ensure it is not sterically hindered. Consider switching the tag to the other terminus of the protein. Optimize binding buffer pH and salt concentration. For His-tagged this compound, ensure no chelating agents like EDTA are present.[4]
Precipitation during Purification: this compound may be aggregating and precipitating out of solution.Screen for optimal buffer conditions, varying pH, ionic strength, and protein concentration. Consider adding stabilizing agents such as glycerol (B35011) or non-ionic detergents.
This compound is in the Flow-through or Wash Fractions Column Overload: Too much protein lysate was loaded onto the chromatography column.Reduce the amount of lysate loaded onto the column. Use a larger column volume.
Wash Conditions Too Stringent: The wash buffer may be stripping this compound from the resin.Decrease the stringency of the wash buffer. For His-tagged proteins, lower the imidazole (B134444) concentration in the wash buffer. For ion-exchange chromatography, adjust the salt concentration.
Incorrect Buffer Composition: The pH or ionic strength of the binding/wash buffer may not be suitable for this compound's interaction with the resin.Verify the pH and salt concentration of all buffers. Perform small-scale binding tests with varying buffer conditions to determine the optimal parameters for this compound.
This compound Elutes with Low Purity Nonspecific Binding of Contaminants: Other proteins from the lysate are binding to the resin.Increase the stringency of the wash steps. For affinity chromatography, add a low concentration of the eluting agent (e.g., imidazole for His-tags) to the wash buffer. Consider adding a non-ionic detergent to reduce hydrophobic interactions.
Co-elution of Interacting Proteins: this compound may be purifying as part of a complex with other proteins.Use a more stringent elution method, such as a gradient elution instead of a step elution. Consider a secondary purification step, such as size-exclusion or ion-exchange chromatography, to separate this compound from its binding partners.
Proteolytic Degradation: Fragments of this compound may be co-eluting with the full-length protein.Add protease inhibitors throughout the purification process. Analyze samples by SDS-PAGE to check for degradation products.
This compound Activity is Lost After Purification Denaturation during Elution: Harsh elution conditions (e.g., low pH) can denature this compound.Use a gentler elution method. For affinity purification, consider using a competitive eluting agent instead of changing the pH. If low pH elution is necessary, neutralize the eluate immediately.
Presence of Inhibitors in Elution Buffer: Components of the elution buffer may be interfering with this compound's function.Perform a buffer exchange step (e.g., dialysis or desalting column) immediately after elution to transfer this compound into a suitable storage buffer.
Instability of Purified this compound: The purified protein may be inherently unstable in the final buffer.Screen for optimal storage conditions, including pH, salt concentration, and the addition of stabilizers like glycerol or BSA. Aliquot the purified protein and store at -80°C to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound purification fails?

A1: The first step is to analyze samples from each stage of your purification process (crude lysate, flow-through, wash fractions, and elution fractions) by SDS-PAGE and a functional assay if available. This will help you pinpoint where the problem is occurring. For instance, if this compound is present in the crude lysate but not in the elution fraction, the issue likely lies with binding or elution.

Q2: How can I improve the solubility of this compound during expression and purification?

A2: To improve solubility, you can try expressing this compound at a lower temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding. In the lysis buffer, you can include additives like non-ionic detergents (e.g., Triton X-100 or Tween 20), glycerol, or high salt concentrations to prevent aggregation.

Q3: My His-tagged this compound is not binding to the Ni-NTA resin. What could be the problem?

A3: Several factors could be at play:

  • Inaccessible His-tag: The tag might be buried within the folded protein. You can try purifying under denaturing conditions with urea (B33335) or guanidine-HCl, followed by refolding on the column.

  • Presence of Chelating Agents: Ensure your lysis buffer does not contain EDTA or other chelating agents that would strip the nickel ions from the resin.

  • Incorrect Buffer pH: The binding of the His-tag is pH-dependent. Ensure your binding buffer has a pH between 7.0 and 8.0.

  • Histidine in Lysate: The host organism's proteins may have histidine residues that compete for binding. A low concentration of imidazole (10-20 mM) in your binding and wash buffers can help reduce this nonspecific binding.

Q4: What is the best way to remove the affinity tag from this compound after purification?

A4: The most common method is to engineer a protease cleavage site (e.g., TEV or PreScission protease) between this compound and the affinity tag. After elution, the purified fusion protein is incubated with the specific protease. The cleaved tag and the protease (which is often also tagged) can then be removed by a second round of affinity chromatography.

Q5: How do I determine the concentration and purity of my final this compound sample?

A5: Protein concentration can be determined using a Bradford or BCA assay, or by measuring the absorbance at 280 nm if the extinction coefficient of this compound is known. Purity is typically assessed by SDS-PAGE followed by Coomassie blue or silver staining. For a more quantitative assessment of purity, techniques like densitometry of the stained gel or analytical size-exclusion chromatography can be used.

Quantitative Data Summary

The following table summarizes expected yields and purity at different stages of a typical two-step purification protocol for this compound (Affinity followed by Size-Exclusion Chromatography).

Purification Step Total Protein (mg) This compound Activity (Units) Specific Activity (Units/mg) Yield (%) Purity (%)
Crude Lysate 100050005100<5
Affinity Chromatography 5045009090~85
Size-Exclusion Chromatography 35400011480>95

Experimental Protocols

Protocol 1: Affinity Purification of His-tagged this compound
  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column at a flow rate of 1 ml/min. Collect the flow-through fraction.

  • Washing: Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove nonspecifically bound proteins. Collect the wash fractions.

  • Elution: Elute the bound this compound with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect the elution fractions in 1 ml aliquots.

  • Analysis: Analyze all fractions by SDS-PAGE to determine the success of the purification.

Protocol 2: Size-Exclusion Chromatography (Gel Filtration)
  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with 2 CV of SEC Buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sample Concentration: Concentrate the pooled and dialyzed elution fractions from the affinity purification step to a volume of less than 2% of the column volume using a centrifugal filter unit.

  • Sample Injection: Inject the concentrated this compound sample onto the column.

  • Chromatography Run: Run the column at a constant flow rate and collect fractions. Monitor the protein elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the pure fractions.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Expression cluster_lysis Cell Lysis & Clarification cluster_purification Purification cluster_analysis Analysis & Storage expression This compound Expression in Host Cells lysis Cell Lysis expression->lysis clarification Centrifugation/Filtration lysis->clarification affinity Affinity Chromatography clarification->affinity sec Size-Exclusion Chromatography affinity->sec analysis Purity & Concentration Analysis sec->analysis storage Storage at -80°C analysis->storage

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Low Purity start Start Purification check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No lysis Optimize Lysis check_yield->lysis Yes end Pure this compound check_purity->end No wash2 Increase Wash Stringency check_purity->wash2 Yes binding Optimize Binding Conditions lysis->binding wash Adjust Wash Stringency binding->wash wash->start Re-run sec_step Add Polishing Step (SEC/IEX) wash2->sec_step sec_step->start Re-run

Caption: A logical flowchart for troubleshooting common this compound purification issues.

References

Technical Support Center: Enhancing the Bioavailability of Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Eduleine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound, a quinolone alkaloid, is presumed to face challenges typical of its class, primarily low aqueous solubility and potential for significant first-pass metabolism. Poor solubility can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, it may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall and be metabolized by Cytochrome P450 (CYP450) enzymes in the gut and liver, further reducing the amount of active drug reaching systemic circulation.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The three main strategies to overcome the bioavailability challenges of this compound are:

  • Nanoformulation: Encapsulating this compound into nanoparticles can improve its solubility, dissolution rate, and absorption.

  • Co-administration with Absorption Enhancers: Administering this compound with compounds that can increase its absorption by various mechanisms.

  • Structural Modification (Prodrug Approach): Modifying the chemical structure of this compound to create a prodrug with improved physicochemical properties for better absorption. The prodrug is then converted to the active this compound in the body.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my study?

The choice of strategy depends on several factors, including the specific physicochemical properties of your this compound analogue, the desired pharmacokinetic profile, and the available laboratory resources. A preliminary screening of different approaches is often recommended. For instance, if solubility is the primary issue, nanoformulation might be the most direct approach. If rapid metabolism is suspected, a prodrug strategy could be more effective.

Troubleshooting Guides

Nanoformulation Troubleshooting
IssuePossible CauseSuggested Solution
Low drug loading in nanoparticles Poor affinity of this compound for the nanoparticle matrix.Optimize the polymer/lipid type and drug-to-carrier ratio. Consider using a different nanoformulation technique.
Particle aggregation Insufficient stabilizer concentration or inappropriate stabilizer.Increase the concentration of the surfactant/stabilizer. Screen different types of stabilizers.
Inconsistent particle size Fluctuations in process parameters (e.g., homogenization speed, temperature).Standardize and carefully control all formulation process parameters.
No significant improvement in in vivo bioavailability Rapid clearance of nanoparticles from circulation. Poor release profile of the drug from the nanoparticles.Modify the nanoparticle surface with PEG (PEGylation) to increase circulation time. Optimize the drug release kinetics by altering the nanoparticle composition.
Co-administration Troubleshooting
IssuePossible CauseSuggested Solution
Variability in absorption enhancement Inconsistent mixing of this compound and the absorption enhancer. Food effects influencing the enhancer's activity.Ensure homogeneous mixing of the formulation. Conduct studies in both fasted and fed states to assess food effects.
Toxicity or irritation observed in cell or animal models The absorption enhancer is causing damage to the intestinal epithelium.Reduce the concentration of the absorption enhancer. Screen for alternative, less toxic enhancers.
Enhancer is ineffective for this compound The mechanism of the enhancer does not address the primary absorption barrier for this compound.Investigate the primary absorption barrier (e.g., efflux, metabolism). Select an enhancer with a more targeted mechanism (e.g., a P-gp inhibitor if efflux is the issue).
Structural Modification (Prodrug) Troubleshooting
IssuePossible CauseSuggested Solution
Prodrug is not converted to the active drug in vivo Lack of the necessary enzymes for cleavage in the target tissue.Design the prodrug linker to be susceptible to more ubiquitous enzymes. Conduct in vitro metabolism studies with relevant tissue homogenates to confirm conversion.
Prodrug has lower stability in formulation The prodrug linkage is chemically unstable under storage conditions.Modify the prodrug linker to improve chemical stability. Optimize formulation parameters (e.g., pH, excipients).
Improved absorption but no increase in systemic exposure of the active drug The prodrug itself is rapidly metabolized or eliminated before conversion.Modify the prodrug to alter its metabolic profile. Co-administer with an inhibitor of the relevant metabolic enzyme if known.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the bioavailability of poorly soluble drugs, which can serve as a reference for expected improvements when applying these methods to this compound.

Table 1: Enhancement of Bioavailability using Nanoformulations

Drug (Class)Nanoformulation TypeFold Increase in AUC (Oral)Fold Increase in Cmax (Oral)Reference
Paclitaxel (Anticancer)Polymeric Nanoparticles5.76.3[1][2]
Curcumin (Polyphenol)Solid Lipid Nanoparticles (SLNs)9.214.5[3]
Lovastatin (Statin)Polymeric Nanoparticles4.85.1[1]
Acyclovir (Antiviral)Niosomes2.12.5[4]

Table 2: Enhancement of Bioavailability using Co-administration Strategies

DrugCo-administered AgentFold Increase in AUC (Oral)Fold Increase in Cmax (Oral)Reference
LovastatinSodium deoxycholate (Bile Salt)11Not Reported[5]
CefpiromeDeoxycholate (Bile Salt)16.4Not Reported[6]
Cyclosporine ATauro-ursodeoxycholate (Bile Salt)Significant IncreaseSignificant Increase[5]

Table 3: Enhancement of Bioavailability using Prodrug Strategies

Parent DrugProdrug ModificationFold Increase in Oral BioavailabilityReference
AcyclovirValacyclovir (Valine ester)~3-5[7]
GanciclovirValganciclovir (Valine ester)~10[7]
Oseltamivir carboxylateOseltamivir (Ethyl ester)>15[8]
Pyrazolo[3,4-d]pyrimidineN-methylpiperazino carbamate~600-fold increase in solubility[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To prepare this compound-loaded SLNs to enhance oral bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Water bath

Methodology:

  • Preparation of Lipid Phase: Weigh the solid lipid and this compound. Melt the lipid in a beaker placed in a water bath at a temperature 5-10°C above the lipid's melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant in purified water. Heat the surfactant solution to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes). This will form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Cool down the hot emulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release profile.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) Study in Rats

Objective: To evaluate the intestinal permeability of this compound formulations.[10][11][12][13]

Materials:

  • Wistar rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Perfusion pump

  • Krebs-Ringer buffer (pH 7.4)

  • This compound formulation

  • Surgical instruments

Methodology:

  • Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat via intraperitoneal injection.

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a segment of the jejunum (approximately 10 cm). Cannulate the proximal and distal ends of the segment with flexible tubing.

  • Perfusion: Perfuse the intestinal segment with Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for 30 minutes to achieve steady-state.

  • Sample Collection: After the equilibration period, switch the perfusion solution to the this compound formulation and continue perfusion for a set duration (e.g., 90 minutes). Collect the perfusate from the distal end at regular intervals (e.g., every 15 minutes).

  • Analysis: Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method (e.g., HPLC).

  • Calculation of Permeability: Calculate the effective permeability coefficient (Peff) using the following equation: Peff = - (Q * ln(Cout / Cin)) / (2 * π * r * L) where Q is the flow rate, Cin and Cout are the inlet and outlet concentrations of this compound, r is the radius of the intestinal segment, and L is the length of the segment.

Visualizations

Signaling Pathway: P-glycoprotein (P-gp) Mediated Drug Efflux

Pgp_Efflux cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular Pgp P-glycoprotein (P-gp) Transmembrane Domains ATP-Binding Domains ADP ADP + Pi Pgp:f2->ADP Hydrolysis Drug_out This compound Pgp:f1->Drug_out Efflux Drug_in This compound Drug_in->Pgp:f1 Binding ATP ATP ATP->Pgp:f2 Binding Nanoformulation_Workflow start Start: Poorly Soluble this compound formulation Nanoformulation (e.g., SLNs, Polymeric NPs) start->formulation characterization In Vitro Characterization (Size, Zeta, EE%, Release) formulation->characterization invitro In Vitro Permeability (e.g., Caco-2 cells) characterization->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo data Data Analysis (AUC, Cmax, T1/2) invivo->data end Conclusion: Bioavailability Enhancement data->end Bioavailability_Strategies cluster_barriers Bioavailability Barriers for this compound cluster_solutions Enhancement Strategies solubility Poor Aqueous Solubility nano Nanoformulation solubility->nano Addresses coadmin Co-administration solubility->coadmin Can Address permeability Low Intestinal Permeability permeability->coadmin Addresses prodrug Prodrug Design permeability->prodrug Addresses metabolism First-Pass Metabolism metabolism->prodrug Can Address

References

Validation & Comparative

Eduleine in the Landscape of Quinolinone Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolinone alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their wide array of biological activities. Among these, the furoquinoline alkaloid eduleine, isolated from plants of the Rutaceae family such as Lunasia amara and Lunasia quercifolia, presents a promising scaffold for further investigation. This guide provides a comparative overview of this compound against other notable quinolinone alkaloids, focusing on available experimental data for cytotoxicity, antioxidant, and enzyme inhibitory activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide leverages available information on structurally related furoquinoline alkaloids to provide a valuable comparative context.

Comparative Biological Activity

AlkaloidBiological ActivityAssayCell Line / TargetIC50 / EC50Reference
This compound AntioxidantDPPH Radical Scavenging-Data not available[4]
Enzyme InhibitionAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)-Data not available[4]
Dictamnine (B190991) CytotoxicityMTT AssayHeLa12.6 µM (EC50)[5]
CytotoxicityMTT AssayKB103 µM (EC50)[5]
Anti-inflammatoryLPS-induced NO productionBV2 cellsData not available[5]
AnticancerInhibition of HIF-1α and SlugVarious human cancer cell linesPotent inhibitory activity[6]
Skimmianine CytotoxicityMTT AssayHeLa<50.0 µM[5]
CytotoxicityMTT AssayHT-29 (Colon cancer)1.5 µM[5]
Anti-inflammatoryLPS-induced NO productionBV2 cells7.0 µM[5]
Enzyme InhibitionAcetylcholinesterase (AChE)-Potent inhibitor[5]

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of biological activity. The following are detailed protocols for key assays used to characterize the quinolinone alkaloids discussed.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of the test alkaloid in a suitable solvent (e.g., methanol (B129727) or ethanol). Create a series of dilutions from the stock solution.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent. The solution should have a deep violet color.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH free radicals.[1][2][3]

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase, an important enzyme in the nervous system. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.

Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate the pre-incubation (typically 15 minutes at 25°C).

    • Add the substrate (ATCI) to start the reaction.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance is measured kinetically at 412 nm for a set period.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

Cytotoxicity_MTT_Assay cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Alkaloid Treat with Alkaloid Seed Cells->Treat with Alkaloid Add MTT Reagent Add MTT Reagent Treat with Alkaloid->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining the cytotoxicity of quinolinone alkaloids using the MTT assay.

Antioxidant_DPPH_Assay cluster_workflow DPPH Assay Workflow Prepare Alkaloid Dilutions Prepare Alkaloid Dilutions Mix with DPPH Mix with DPPH Prepare Alkaloid Dilutions->Mix with DPPH Incubate in Dark Incubate in Dark Mix with DPPH->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition

Caption: Experimental workflow for the DPPH radical scavenging assay.

AChE_Inhibition_Signaling cluster_pathway Acetylcholinesterase Inhibition Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor Quinolinone Alkaloid (e.g., this compound) Inhibitor->AChE Inhibition

References

Eduleine: Unraveling a Potential Enzyme Inhibitor from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence in the medicinal plant Casimiroa edulis, the quinolinone alkaloid Eduleine (7-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone) remains an enigma in the world of enzyme inhibition. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific data on its enzyme inhibitory properties, precluding a direct comparative analysis with known enzyme inhibitors at this time.

While research into the biological activities of extracts from Casimiroa edulis has shown promising results in areas such as antihypertensive, antimicrobial, and anticoagulant effects, the specific contributions of this compound to these activities, and its potential mechanisms of action, have not been elucidated.[1][2] The plant itself is a rich source of various bioactive compounds, including other alkaloids, coumarins, and flavonoids, which may contribute to its overall pharmacological profile.[1][3][4][5]

The core structure of this compound, a quinolinone, is a recurring motif in a number of synthetic and natural compounds that have demonstrated enzyme inhibitory activity. For instance, various quinoline (B57606) and quinolinone derivatives have been identified as inhibitors of enzymes such as topoisomerase I and Src kinase, which are crucial targets in cancer therapy. This structural relationship suggests that this compound could potentially exhibit inhibitory activity against certain enzymes, but without experimental evidence, this remains speculative.

Currently, there is no publicly available quantitative data, such as IC50 or Ki values, detailing the inhibitory potency of this compound against any specific enzyme. Furthermore, experimental protocols for assessing its inhibitory activity and any associated signaling pathways are absent from the scientific literature.

Future Directions

To ascertain the potential of this compound as an enzyme inhibitor, a systematic investigation is required. A logical workflow for such a study would involve:

experimental_workflow cluster_screening Initial Screening cluster_identification Target Identification & Validation cluster_cellular Cellular & In Vivo Analysis Broad_Panel Screen this compound against a broad panel of enzymes Identify_Hits Identify potential enzyme targets ('hits') Broad_Panel->Identify_Hits Positive results Dose_Response Perform dose-response studies to determine IC50 values Identify_Hits->Dose_Response Mechanism_Studies Conduct kinetic studies to determine mechanism of inhibition Dose_Response->Mechanism_Studies Cell_Based_Assays Validate activity in cell-based assays Mechanism_Studies->Cell_Based_Assays In_Vivo_Models Evaluate efficacy in animal models Cell_Based_Assays->In_Vivo_Models

Figure 1. A proposed experimental workflow for the evaluation of this compound's enzyme inhibitory potential.

This systematic approach would be the first step in generating the necessary data to understand this compound's pharmacological profile and to enable a meaningful comparative analysis with established enzyme inhibitors. Until such studies are conducted and published, a comprehensive comparison as requested by researchers, scientists, and drug development professionals is not feasible. The scientific community awaits further research to unlock the potential therapeutic applications of this natural compound.

References

A Researcher's Guide to Validating the Biological Activity of Eduleine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of standard in vitro methodologies for validating the biological activity of Eduleine, a phenylquinoline compound with limited published research. Given its classification as a natural product, this document outlines a panel of robust and widely accepted assays to screen for potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols and a comparative analysis are presented to aid in the strategic design of a validation workflow.

Comparative Overview of In Vitro Assays for this compound

To facilitate the selection of appropriate screening methods, the following table summarizes the key characteristics of four primary in vitro assays. These assays are foundational in the preliminary assessment of a novel compound's biological potential.

Assay NameBiological ActivityPrincipleEndpoint MeasurementThroughputKey Considerations for this compound
MTT Assay Cytotoxicity / Cell ViabilityEnzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.Colorimetric (Absorbance at 570-590 nm)HighThis compound's color and solubility; potential to interfere with formazan crystal formation or solubilization.
Griess Assay Anti-inflammatoryDiazotization reaction where Griess reagent converts nitrite (B80452) (a stable product of nitric oxide) into a colored azo compound.Colorimetric (Absorbance at 540 nm)HighPotential for this compound to interact with Griess reagents or have intrinsic color at the measurement wavelength.
Broth Microdilution Antimicrobial (Antibacterial & Antifungal)Serial dilution of this compound in a liquid growth medium to determine the minimum concentration that inhibits the visible growth of a microorganism.Visual or Spectrophotometric (Turbidity)Medium to HighSolubility and stability of this compound in the broth medium over the incubation period.
DPPH Assay AntioxidantReduction of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) by an antioxidant compound, leading to a color change from purple to yellow.Colorimetric (Absorbance at 517 nm)HighThis compound's intrinsic color, which could interfere with the absorbance reading.

Experimental Workflow for this compound Bioactivity Screening

A logical and efficient workflow is critical for the systematic evaluation of a novel compound. The following diagram illustrates a recommended experimental pipeline for validating the biological activity of this compound, starting from preliminary cytotoxicity assessment to more specific functional assays.

experimental_workflow cluster_0 Initial Screening cluster_1 Functional Activity Screening cluster_2 Mechanism of Action Studies start This compound Compound cytotoxicity MTT Assay (Determine Cytotoxicity & Safe Dose Range) start->cytotoxicity anti_inflammatory Griess Assay (Anti-inflammatory Activity) cytotoxicity->anti_inflammatory Use non-toxic concentrations antimicrobial Broth Microdilution (Antimicrobial Activity) cytotoxicity->antimicrobial antioxidant DPPH Assay (Antioxidant Activity) cytotoxicity->antioxidant pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) anti_inflammatory->pathway_analysis If active enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition If active gene_expression Gene Expression Analysis (e.g., qPCR) antioxidant->gene_expression If active, explore Nrf2 pathway

Caption: Experimental workflow for validating this compound's biological activity.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Griess Assay for Anti-inflammatory Activity

Principle: This assay measures the concentration of nitrite, a stable and oxidized product of nitric oxide (NO), in cell culture supernatants. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically. Inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory activity.

Methodology:

  • Cell Seeding and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a known inhibitor (e.g., L-NAME).

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the collected supernatants.

  • Incubation and Data Acquisition: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.

Broth Microdilution Assay for Antimicrobial Activity

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration.

  • Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. Optionally, a plate reader can be used to measure optical density.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the clear wells onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to an equal volume of the this compound solutions or the positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

    • The IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be calculated from a dose-response curve.

Signaling Pathway Diagram

Should this compound demonstrate significant anti-inflammatory activity in the Griess assay, subsequent investigations into its mechanism of action would be warranted. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates this pathway, which could be a potential target for this compound.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB_p65_p50->IkB_NFkB NFkB_translocation NF-κB Translocation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_genes Transcription IkB_degradation IκBα Degradation IkB_NFkB->IkB_degradation Dissociates upon IκBα phosphorylation IkB_degradation->NFkB_p65_p50 Releases This compound This compound This compound->IKK Potential Inhibition NFkB_translocation->Nucleus

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

A Comparative Guide to the Biological Effects of Capsaicin and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the natural compound capsaicin (B1668287) and its synthetic analogs. Capsaicin, the pungent component of chili peppers, has been extensively studied for its therapeutic potential, particularly in analgesia and oncology. However, its undesirable side effects, such as a strong burning sensation, have prompted the development of synthetic analogs with improved pharmacological profiles.[1][2][3] This document summarizes key quantitative data, outlines experimental protocols for activity assessment, and illustrates the underlying signaling pathways and experimental workflows.

Comparative Analysis of Biological Activity

The development of synthetic capsaicin analogs aims to enhance therapeutic efficacy while minimizing adverse effects.[1][3] Modifications to capsaicin's three main structural regions—the aromatic A-region, the amide B-region, and the hydrophobic C-region—have yielded compounds with varying potencies in different biological assays.

Anticancer Activity

Capsaicin has demonstrated cytotoxic effects against various cancer cell lines. Synthetic analogs, particularly those with modified acyl chains (C-region), have shown significantly enhanced potency.

CompoundCancer Cell LineIC50 (µM)Selectivity IndexReference
Capsaicin (Natural) Various15 - 84-
Osteosarcoma (MG63, 143B, HOS)~200-
Breast Cancer (MDA-MB-231)>100 (significant effect at 200)-
Vanillylamide (C16 chain) VariousLower than CapsaicinUp to 35
Vanillylamide (C17 chain) VariousLower than CapsaicinUp to 35
Vanillylamide (C18 chain) VariousLower than CapsaicinUp to 35
Nordihydrocapsiate Human Transformed Keratinocytes75-
Selectivity Index refers to the ratio of cytotoxicity in non-tumor cells to tumor cells.
Analgesic Activity

The analgesic effect of capsaicin is primarily mediated through the activation of the TRPV1 receptor on sensory neurons. Synthetic analogs have been developed to modulate this activity, with some showing increased potency. The activity is often measured by the concentration required to elicit a response, such as calcium influx in dorsal root ganglia neurons.

CompoundAssayEC50 (µM)Reference
Capsaicin (Natural) ⁴⁵Ca²⁺ influx in DRG neurons~0.1
N-(4-Hydroxy-3-methoxybenzyl)-N'-octylthiourea ⁴⁵Ca²⁺ influx in DRG neurons0.06
Homovanilloyl dodecylamide Nociception in rats- (some activity)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are protocols for two key experiments.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and cultured for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of capsaicin or its synthetic analogs (e.g., 0, 10, 50, 100, 200 µM) and incubated for a specified period, typically 24 to 48 hours.

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm or 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo test is a chemical method used to induce visceral pain in mice to evaluate the efficacy of peripherally acting analgesics.

Methodology:

  • Animal Grouping: Mice are divided into several groups, including a control group (vehicle) and test groups receiving different doses of capsaicin or its analogs.

  • Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) or orally a set time (e.g., 30 minutes) before the pain induction.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 10-20 minutes).

  • Data Analysis: The analgesic effect is quantified by calculating the percentage inhibition of writhing in the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Visualizing Mechanisms and Workflows

Signaling Pathway of Capsaicin

Capsaicin exerts its effects primarily by activating the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of sensory neurons and subsequent downstream signaling.

TRPV1_Signaling_Pathway cluster_membrane Capsaicin Capsaicin / Analog TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Binds Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Membrane Cell Membrane Depolarization Neuron Depolarization Ca_Influx->Depolarization Leads to PKC PKC Ca_Influx->PKC Activates AP Action Potential Generation Depolarization->AP Desensitization Channel Desensitization Depolarization->Desensitization Prolonged activation leads to Signal Signal to CNS AP->Signal Pain/Heat Sensation PKA PKA PKA->TRPV1 Phosphorylates (Modulates) PKC->TRPV1 Phosphorylates (Modulates) Analgesia Long-term Analgesia Desensitization->Analgesia

Caption: The TRPV1 signaling pathway activated by capsaicin.

Experimental Workflow for Anticancer Activity Screening

The process of evaluating the anticancer potential of novel synthetic analogs involves a structured workflow, from initial synthesis to detailed cellular assays.

Experimental_Workflow start Start synthesis Synthesis of Capsaicin Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification viability_assay Cell Viability Assay (e.g., MTT) purification->viability_assay cell_culture Culture Cancer Cell Lines cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 selectivity Test on Normal (Non-Cancer) Cells for Selectivity ic50->selectivity mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Assays) selectivity->mechanism Promising Analogs end End mechanism->end

Caption: Workflow for screening capsaicin analogs for anticancer activity.

References

Cross-Validating Eduleine's Mechanism in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of a novel anti-cancer compound, Eduleine. The data and protocols presented herein are hypothetical and serve as a template for researchers to design and interpret their own cross-validation studies.

Introduction to this compound and its Hypothesized Mechanism

This compound is a novel synthetic small molecule with demonstrated anti-proliferative effects in preliminary cancer cell line screens. It is hypothesized to act by inhibiting the "Growth Factor Receptor-Bound Kinase" (GFRK) signaling pathway, a pathway frequently dysregulated in cancer.

Hypothesized GFRK Signaling Pathway:

In the absence of this compound, the binding of a growth factor (GF) to its receptor (GFR) leads to the dimerization and autophosphorylation of the receptor. This activates the downstream kinase, GFRK, which in turn phosphorylates and activates the transcription factor "Proliferation-Associated Transcription Factor" (PATF). Phosphorylated PATF (pPATF) then translocates to the nucleus and induces the expression of genes involved in cell cycle progression, leading to cell proliferation.

This compound is proposed to be a competitive inhibitor of GFRK, preventing the phosphorylation of PATF and thereby halting the signaling cascade that leads to cell proliferation.

dot

GFRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (GF) GFR Growth Factor Receptor (GFR) GF->GFR Binds GFRK GFRK GFR->GFRK Activates PATF PATF GFRK->PATF Phosphorylates pPATF pPATF PATF->pPATF pPATF_nuc pPATF pPATF->pPATF_nuc Translocates This compound This compound This compound->GFRK Inhibits Proliferation_Genes Proliferation Genes pPATF_nuc->Proliferation_Genes Activates Transcription Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Culture MCF-7, A549, HCT116 cells treatment Treat cells with this compound or Competitor X start->treatment viability MTT Assay (72h) Determine IC50 treatment->viability western Western Blot (24h) Analyze pPATF/PATF treatment->western qpcr qPCR (24h) Analyze Gene Expression treatment->qpcr analysis Compare IC50, Protein, and Gene Expression Data viability->analysis western->analysis qpcr->analysis conclusion Conclusion: Validate this compound's Mechanism analysis->conclusion Comparison_Logic hypothesis Hypothesis: This compound inhibits the GFRK pathway edu_ic50 Lower IC50 hypothesis->edu_ic50 edu_ppatf Decreased pPATF hypothesis->edu_ppatf edu_gene Decreased Gene Expression hypothesis->edu_gene compX_ic50 Higher IC50 hypothesis->compX_ic50 compX_ppatf Decreased pPATF hypothesis->compX_ppatf compX_gene Decreased Gene Expression hypothesis->compX_gene result Conclusion: This compound is a more potent GFRK inhibitor than Competitor X edu_ic50->result edu_ppatf->edu_gene edu_ppatf->result edu_gene->result compX_ppatf->compX_gene

Eduleine vs. Traditional Herbal Remedies: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Eduleine, a synthetic quinolinone, and traditional herbal remedies with a history of use in managing cell proliferation. The objective is to present available experimental data to inform research and development in oncology and related fields.

Introduction: Compounds Under Comparison

This compound (7-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone) is a synthetic compound belonging to the quinolinone class of molecules. While direct efficacy data for this compound is limited in publicly accessible literature, its structural analogs, particularly 2-phenyl-4-quinolones, have been investigated for their antimitotic properties. These analogs have been shown to induce cell cycle arrest, suggesting a potential mechanism for antiproliferative activity. For the purpose of this guide, data from closely related 2-phenyl-4-quinolone analogs will be used as a proxy to infer the potential efficacy of this compound, with the caveat that structural differences, such as the N1-methylation in this compound, may influence activity.

Traditional Herbal Remedy: Camptotheca acuminata (The Cancer Tree) , native to China, has been used in traditional medicine for centuries. Its potent cytotoxic properties are attributed to a quinoline (B57606) alkaloid, Camptothecin . Camptothecin and its semi-synthetic derivatives are now well-established chemotherapeutic agents used in the treatment of various cancers, including ovarian, lung, and colorectal cancers[1][2]. Camptothecin serves as a key example of a highly efficacious compound derived from a traditional herbal source.

Mechanism of Action

This compound Analogs: Antimitotic Agents

Structurally similar 2-phenyl-4-quinolones have been identified as antimitotic agents. Their mechanism of action involves the disruption of the cell cycle, specifically inducing an arrest in the G2/M phase. This prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. One study on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones confirmed this G2/M phase arrest in cancer cell lines[3]. However, it is noteworthy that another study on a different series of 2-phenyl-4-quinolones reported that the introduction of an alkyl group at the N-1 position, a feature of this compound, led to inactive compounds[4].

Camptothecin: Topoisomerase I Inhibition

Camptothecin's primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme for DNA replication and transcription[5]. The enzyme creates transient single-strand breaks to relieve torsional stress in the DNA helix. Camptothecin stabilizes the covalent complex between topoisomerase I and the cleaved DNA strand, preventing the re-ligation of the break. When a DNA replication fork encounters this stabilized complex, it leads to a lethal double-strand break, triggering apoptosis (programmed cell death).

cluster_0 This compound Analog (Antimitotic) cluster_1 Camptothecin (Topoisomerase I Inhibitor) G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M X Arrest G2/M Arrest G2->Arrest Inhibition of Mitotic Entry M->G1 Cell Division TopoI Topoisomerase I CleavageComplex Topo I-DNA Cleavage Complex TopoI->CleavageComplex creates single- strand break DNA Supercoiled DNA DNA->TopoI binds to CleavageComplex->TopoI re-ligates (blocked by Camptothecin) ReplicationFork Replication Fork CleavageComplex->ReplicationFork collision with DSB Double-Strand Break ReplicationFork->DSB causes Apoptosis Apoptosis DSB->Apoptosis leads to

Figure 1. Comparative Mechanisms of Action.

Quantitative Efficacy: In Vitro Studies

The following tables summarize the in vitro efficacy of this compound's structural analogs and Camptothecin against various human cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of this compound Analogs (2-Phenyl-4-quinolones)

Compound (Analog of this compound)Cell LineCancer TypeIC50 (µM)Reference
5-hydroxy-7-methoxy-2-phenyl-4-quinoloneK562Chronic Myelogenous Leukemia1.5
2-(3-fluorophenyl)-5-hydroxy-7-methoxy-4-quinoloneK562Chronic Myelogenous Leukemia0.9
6,7,8-trimethoxy-2-phenyl-4-quinoloneA-549Lung Carcinoma>100
6-chloro-2-phenyl-4-quinoloneA-549Lung Carcinoma2.1
7-fluoro-2-phenyl-4-quinoloneHCT-8Ileocecal Carcinoma1.7

Note: Data is for structural analogs. The N1-methyl group of this compound is absent in these compounds, which may significantly impact activity.

Table 2: Antiproliferative Activity of Camptothecin

CompoundCell LineCancer TypeIC50 (µM)Reference
CamptothecinHT29Colon Cancer0.037
CamptothecinLOXMelanoma0.048
CamptothecinSKOV3Ovarian Cancer0.042
CamptothecinP388Leukemia0.032
CamptothecinMCF7Breast Cancer0.089
CamptothecinHCC1419Breast Cancer0.067
CamptothecinMDA-MB-157Breast Cancer0.007
CamptothecinGI 101ABreast Cancer0.150
CamptothecinMDA-MB-231Breast Cancer0.250

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analog or Camptothecin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration and fitting the data to a dose-response curve.

Figure 2. MTT Assay Experimental Workflow.
Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound at a concentration known to affect proliferation (e.g., near the IC50 value) for a set time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase.

A 1. Treat cells with compound B 2. Harvest cells A->B C 3. Fix in 70% ethanol B->C D 4. Stain with Propidium Iodide and RNase A C->D E 5. Analyze via Flow Cytometry D->E F 6. Generate DNA content histogram E->F G 7. Quantify % of cells in G1, S, and G2/M phases F->G

Figure 3. Cell Cycle Analysis Workflow.

Conclusion

The comparison between this compound's structural analogs and the traditional herbal-derived compound, Camptothecin, reveals a significant difference in in vitro potency. Camptothecin demonstrates potent cytotoxic effects at nanomolar concentrations across a wide range of cancer cell lines. The efficacy of the analyzed 2-phenyl-4-quinolone analogs of this compound is in the micromolar range, indicating a lower potency.

The distinct mechanisms of action—antimitotic G2/M arrest for the this compound analogs and Topoisomerase I inhibition for Camptothecin—provide different avenues for therapeutic intervention. While Camptothecin's mechanism is well-established and clinically validated, the antimitotic activity of the quinolone scaffold remains an area of active research. Further investigation is required to determine the specific activity of this compound, particularly considering the potential negative impact of N1-alkylation on its efficacy. This guide highlights the value of both synthetic chemical exploration and the investigation of natural products from traditional medicine in the discovery of novel anticancer agents.

References

A Comparative Analysis of Eduleine Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product discovery to potential therapeutic application. Eduleine, a quinoline (B57606) alkaloid found in Casimiroa edulis, has garnered interest for its potential pharmacological activities. This guide provides a comparative overview of different extraction techniques for this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method.

This comparative study examines both conventional and modern techniques for the extraction of this compound from its primary plant source, Casimiroa edulis. While conventional methods are well-established, modern techniques often offer advantages in terms of efficiency, extraction time, and solvent consumption.

Comparative Data on Extraction Techniques

The selection of an extraction technique depends on various factors, including the desired yield, purity, processing time, and environmental impact. Below is a summary of quantitative data comparing different extraction methods for quinoline alkaloids. It is important to note that while a detailed protocol for the conventional extraction of this compound from Casimiroa edulis is available, specific quantitative data for modern extraction techniques applied to this compound is limited. Therefore, data from the extraction of similar quinoline alkaloids from other plant sources, such as Cinchona species, are included for comparative purposes.

Extraction TechniquePlant Material & TargetSolventTemperature (°C)TimeYieldReference
Conventional Maceration Casimiroa edulis (leaves) - this compound and other alkaloidsEthanol (B145695)Room Temperature7 daysNot specified for this compound alone(Implied from isolation studies)
Soxhlet Extraction Cinchona succirubra (bark) - Quinoline alkaloidsMethanol with 20% (v/v) diethyl amineBoiling point of solvent10 hours2.202% (of quinine)[1]
Ultrasound-Assisted Extraction (UAE) Cinchona officinalis (bark) - Quinine61% Ethanol2515 min2.81 ± 0.04 mg/g[1]
Microwave-Assisted Extraction (MAE) Cinchona officinalis (bark) - Quinine65% Ethanol13034 min3.93 ± 0.11 mg/g[1]
Microwave-Integrated Extraction and Leaching (MIEL) Cinchona succirubra (bark) - Quinoline alkaloidsNot specified60 W32 min5.65 ± 0.07%[2]

Experimental Protocols

Conventional Extraction of this compound from Casimiroa edulis (Maceration and Solvent Partitioning)

This protocol is based on the established methods for the isolation of alkaloids from Casimiroa edulis.

1. Plant Material Preparation:

  • Air-dry the leaves of Casimiroa edulis at room temperature in the shade.

  • Grind the dried leaves into a coarse powder.

2. Maceration:

  • Soak the powdered leaves in ethanol (e.g., 95%) in a large container at a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Allow the mixture to stand for an extended period, typically 7 days, with occasional stirring to ensure thorough extraction.

  • Filter the extract to separate the solvent from the plant residue. The residue can be subjected to repeated maceration to maximize the yield.

3. Solvent Partitioning for Alkaloid Enrichment:

  • Concentrate the ethanolic extract under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Perform liquid-liquid extraction with a non-polar solvent (e.g., n-hexane) to remove non-polar impurities, which will remain in the organic phase.

  • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane). The alkaloids will now be in the organic phase.

  • Wash the organic layer with distilled water to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield the crude alkaloid extract containing this compound.

4. Isolation of this compound:

  • The crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Visualizing the Processes and Pathways

To better understand the experimental workflow and the potential biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_extraction Conventional Extraction cluster_purification Alkaloid Purification cluster_isolation This compound Isolation Plant_Material Dried & Powdered Casimiroa edulis Leaves Maceration Maceration (Ethanol, 7 days) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Acid_Suspension Suspend in Acidic Water Crude_Extract->Acid_Suspension Hexane_Wash Wash with n-Hexane Acid_Suspension->Hexane_Wash Basification Basify Aqueous Layer Hexane_Wash->Basification Chloroform_Extraction Extract with Chloroform Basification->Chloroform_Extraction Crude_Alkaloids Crude Alkaloid Extract Chloroform_Extraction->Crude_Alkaloids Chromatography Column Chromatography Crude_Alkaloids->Chromatography Purified_this compound Purified This compound Chromatography->Purified_this compound

Figure 1: Experimental workflow for conventional this compound extraction.

Quinoline alkaloids are known to exert their biological effects through various cellular signaling pathways. While the specific pathway for this compound is still under investigation, the modulation of the NF-κB and PI3K/Akt pathways is a common mechanism for related compounds.[3]

Signaling_Pathway cluster_cell Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds IKK IKK Receptor->IKK Inhibits PI3K PI3K Receptor->PI3K Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Figure 2: Potential signaling pathway modulated by this compound.

Discussion of Extraction Techniques

Conventional Methods: Maceration and Soxhlet extraction are traditional methods that are simple to implement. However, they often require long extraction times and large volumes of organic solvents, which can be costly and environmentally unfriendly. The high temperatures used in Soxhlet extraction can also lead to the degradation of thermolabile compounds.

Modern "Green" Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are considered "green" alternatives. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. MAE uses microwave energy to heat the solvent and the plant matrix, leading to rapid cell rupture and release of target compounds. These methods generally offer significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields compared to conventional techniques.

Conclusion

The choice of an extraction technique for this compound from Casimiroa edulis requires careful consideration of the desired outcomes. While conventional maceration followed by solvent partitioning is a proven method for isolating this compound, modern techniques such as UAE and MAE present compelling advantages in terms of efficiency and sustainability. The quantitative data from related quinoline alkaloids strongly suggest that these modern methods could significantly improve the extraction of this compound. Further research is warranted to optimize and quantify the application of UAE and MAE specifically for this compound from Casimiroa edulis to fully harness the potential of this bioactive compound for scientific and pharmaceutical development.

References

A Comparative Analysis of the Biological Effects of Edulinine and Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological data for edulinine (B1212334) and eduleine. While edulinine has been investigated for its potential therapeutic effects, particularly in the context of hypertension, there is a notable absence of published research detailing the biological activity of this compound.

This guide provides a detailed overview of the known biological effects of edulinine, including quantitative data from preclinical studies, experimental methodologies, and proposed signaling pathways. In contrast, the section on this compound will reflect the current lack of available information on its pharmacological properties.

Edulinine: A Potential Antihypertensive Agent

Edulinine has emerged as a compound of interest for its significant antihypertensive properties. A key study has demonstrated its efficacy in a preclinical model of hypertension, suggesting a mechanism of action linked to the regulation of fatty acid metabolism.

Quantitative Data on Antihypertensive Effects

A pivotal study investigated the effects of edulinine (Edu) in a rat model of hypertension induced by N-nitro-L-arginine (L-NNA). The findings from this study are summarized below.[1]

ParameterControl GroupHypertension Model GroupEdulinine-Treated GroupSodium Nitroprusside (SNP) Group
Systolic Blood Pressure (mmHg) NormalElevated (>140 mmHg)Significantly ReducedSignificantly Reduced
Diastolic Blood Pressure (mmHg) NormalElevated (>90 mmHg)Significantly ReducedSignificantly Reduced
Left Ventricular Systolic Function NormalImpairedSignificantly AmelioratedNot Reported
Mechanism of Action

Integrated proteomic and metabolomic analyses have revealed that edulinine exerts its antihypertensive effects primarily by modulating pathways associated with fatty acid metabolism.[1] The proposed mechanism involves the regulation of key enzymes and metabolic pathways to restore balance in fatty acid synthesis and degradation.

Specifically, edulinine has been shown to counteract the abnormal up-regulation of 3-oxoacyl-CoA synthase (OXSM) and mitochondrial enoyl-CoA hydratase (MECR) observed in hypertensive subjects.[1] By inhibiting these enzymes, edulinine may help to correct the disturbed fatty acid metabolic network.

The study also highlighted edulinine's influence on several interconnected metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid degradation, and oxidative phosphorylation.[1]

Below is a diagram illustrating the proposed signaling pathway for edulinine's antihypertensive action.

Edulinine_Signaling_Pathway cluster_hypertension Hypertensive State cluster_edulinine Edulinine Intervention OXSM_up OXSM (Upregulated) FA_Metabolism_Dysregulation Fatty Acid Metabolism Dysregulation OXSM_up->FA_Metabolism_Dysregulation MECR_up MECR (Upregulated) MECR_up->FA_Metabolism_Dysregulation Vascular_Dysfunction Vascular Dysfunction FA_Metabolism_Dysregulation->Vascular_Dysfunction Hypertension Hypertension Vascular_Dysfunction->Hypertension Edulinine Edulinine OXSM_down OXSM (Downregulated) Edulinine->OXSM_down inhibits MECR_down MECR (Downregulated) Edulinine->MECR_down inhibits FA_Metabolism_Regulation Fatty Acid Metabolism Regulation OXSM_down->FA_Metabolism_Regulation MECR_down->FA_Metabolism_Regulation Vascular_Function_Improvement Vascular Function Improvement FA_Metabolism_Regulation->Vascular_Function_Improvement BP_Reduction Blood Pressure Reduction Vascular_Function_Improvement->BP_Reduction

Proposed mechanism of edulinine's antihypertensive effect.
Experimental Protocols

The following is a summary of the key experimental methodologies used to evaluate the biological effects of edulinine.

  • Animal Model: Male Sprague-Dawley rats.

  • Inducing Agent: N-nitro-L-arginine (L-NNA), a nitric oxide synthase inhibitor.

  • Administration: L-NNA is typically administered in drinking water or via oral gavage for a specified period (e.g., 4 weeks) to induce a hypertensive state.[2][3][4][5][6]

  • Confirmation of Hypertension: Blood pressure is monitored regularly using methods such as the tail-cuff method. Hypertension is confirmed when systolic blood pressure consistently exceeds 140 mmHg and diastolic blood pressure exceeds 90 mmHg.[2]

  • Treatment Groups: Animals are typically divided into a control group, a hypertension model group, an edulinine-treated group, and a positive control group (e.g., sodium nitroprusside).

  • Dosage and Administration: Edulinine is administered orally or via injection at a specific dose (e.g., 6 mg/kg/day) for a defined treatment period.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals throughout the study.

  • Sample Collection: Thoracic aorta tissue and serum samples are collected from all experimental groups.

  • Proteomics:

    • Protein Extraction and Digestion: Proteins are extracted from the aortic tissue and digested into peptides.

    • LC-MS/MS Analysis: Peptides are separated and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.

    • Data Analysis: Bioinformatics tools are used to identify differentially expressed proteins between the groups and to perform pathway analysis.

  • Metabolomics:

    • Metabolite Extraction: Metabolites are extracted from serum samples.

    • LC-MS/MS Analysis: The extracted metabolites are analyzed by LC-MS/MS to identify and quantify small molecules.

    • Data Analysis: Statistical analysis is performed to identify metabolic pathways that are significantly altered by edulinine treatment.

The workflow for the multi-omics analysis is depicted in the diagram below.

Multi_Omics_Workflow cluster_proteomics Proteomics Analysis cluster_metabolomics Metabolomics Analysis Hypertensive_Rats Hypertensive Rat Model (L-NNA induced) Treatment_Groups Treatment Groups: - Control - Model - Edulinine - SNP Hypertensive_Rats->Treatment_Groups Sample_Collection Sample Collection (Thoracic Aorta & Serum) Treatment_Groups->Sample_Collection Protein_Extraction Protein Extraction (Aorta) Sample_Collection->Protein_Extraction Metabolite_Extraction Metabolite Extraction (Serum) Sample_Collection->Metabolite_Extraction Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion LCMS_Proteomics LC-MS/MS Analysis Protein_Digestion->LCMS_Proteomics Proteomics_Data_Analysis Data Analysis & Pathway Identification LCMS_Proteomics->Proteomics_Data_Analysis Integrated_Analysis Integrated Multi-Omics Analysis Proteomics_Data_Analysis->Integrated_Analysis LCMS_Metabolomics LC-MS/MS Analysis Metabolite_Extraction->LCMS_Metabolomics Metabolomics_Data_Analysis Data Analysis & Pathway Identification LCMS_Metabolomics->Metabolomics_Data_Analysis Metabolomics_Data_Analysis->Integrated_Analysis Mechanism_Elucidation Elucidation of Antihypertensive Mechanism Integrated_Analysis->Mechanism_Elucidation

Workflow for multi-omics analysis of edulinine's effects.

This compound: An Uncharacterized Compound

In stark contrast to edulinine, there is a significant lack of publicly available scientific literature detailing the biological effects of this compound (7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one; CAS Number: 483-51-2).[7][8][9]

While chemical databases and suppliers list the compound and its basic physicochemical properties, comprehensive studies on its pharmacology, toxicology, and potential therapeutic applications are absent from the current body of scientific publications. Although patents exist that include the chemical structure of this compound, they do not provide specific data on its biological activity.[7]

Therefore, a direct comparison of the biological effects of this compound and edulinine is not possible at this time. Further research is required to characterize the bioactivity of this compound and to determine if it possesses any pharmacological properties of interest.

References

A Comparative Guide to the Development and Validation of Analytical Standards for Eduleine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and validated analytical standards is a cornerstone of drug discovery and development, ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the development and validation of a reference standard for Eduleine, a furoquinoline alkaloid. Due to the limited availability of specific validated methods for this compound in the public domain, this guide presents a comparative analysis of validated methods for other furoquinoline alkaloids. This information serves as a strong foundation for establishing a specific and sensitive analytical standard for this compound.

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[1] This is a critical requirement in the pharmaceutical industry to ensure data integrity.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1]

Comparison of Analytical Methods for Furoquinoline Alkaloids

High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are powerful techniques for the analysis of alkaloids. The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS for Furoquinoline Alkaloid Analysis
ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantitation (LOQ) in the ng/mL to µg/mL range.[2]High sensitivity, with LOD and LOQ often in the pg/mL to ng/mL range.[2]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between compounds with the same retention time.
Instrumentation Widely available and relatively lower cost.More specialized and higher cost.
Typical Use Routine quality control, quantification of major components.Trace level analysis, impurity profiling, metabolite identification.

Quantitative Data for Furoquinoline Alkaloid Analysis

The following table summarizes typical validation parameters for the quantification of various furoquinoline alkaloids using UPLC-PDA (a form of UV detection) and UPLC-ESI-Q-TOF/MS, as reported in scientific literature. These values provide a benchmark for what can be expected during the validation of a method for this compound.

Table 2: Validation Parameters for Furoquinoline Alkaloid Analysis
Validation ParameterUPLC-PDAUPLC-ESI-Q-TOF/MS
Linearity (r²) > 0.9988> 0.9988
Limit of Detection (LOD) ≤ 25 ng/mL≤ 1.2 ng/mL
Limit of Quantification (LOQ) ≤ 75 ng/mL≤ 3.6 ng/mL
Precision (%RSD) ≤ 1.81%≤ 5.7%
Accuracy (Recovery) ≤ 103.11%≤ 104.45%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative experimental protocols for the analysis of furoquinoline alkaloids.

Protocol 1: UPLC-PDA and UPLC-ESI-Q-TOF/MS Method for Furoquinoline Alkaloids

This protocol is adapted from a method for the determination of quinoline (B57606) alkaloids in plant species.

Sample Preparation:

  • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and purify the alkaloids from the sample matrix.

  • Redissolve the dried extract in the mobile phase for analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Detection:

    • PDA: Monitor at the maximum absorption wavelength of the alkaloids (typically 239-244 nm).

    • ESI-Q-TOF/MS: Positive ion mode to detect quasi-molecular ions [M+H]+. Use collision-induced dissociation (CID) for fragmentation analysis.

Validation:

  • Follow ICH Q2(R1) guidelines to validate the method for linearity, LOD, LOQ, precision, and accuracy.

Protocol 2: HPLC-UV Method for Indole Alkaloids (Evodiamine and Rutaecarpine)

This protocol, while for different alkaloids, provides a solid starting point for developing an HPLC-UV method for this compound.

Sample Preparation:

  • Extract the alkaloids from the sample using a suitable solvent (e.g., methanol).

  • Filter the extract before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance (e.g., 225 nm).

  • Injection Volume: 10-20 µL.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method development and validation.

Caption: Workflow for the development and validation of an analytical standard for this compound.

The following diagram illustrates the logical relationship between the key validation parameters as defined by the ICH Q2(R1) guidelines.

G cluster_parameters Key Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantification Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.

References

Unveiling the Multifaceted Mechanisms of Phenylquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive new guide offering a deep dive into the mechanistic actions of phenylquinoline compounds has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a comparative analysis of the diverse biological activities of this important class of heterocyclic compounds. While the specific mechanism of action for the naturally occurring phenylquinoline, Eduleine, remains largely uncharacterized due to a scarcity of published research, this guide explores the established mechanisms of structurally similar phenylquinoline derivatives, offering a valuable framework for future investigation.

The guide focuses on three primary mechanisms of action that have been identified for various phenylquinoline compounds: inhibition of Topoisomerase I, modulation of the PI3K/Akt/mTOR signaling pathway, and stabilization of G-quadruplex structures. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this publication aims to facilitate a deeper understanding of this versatile chemical scaffold and its potential therapeutic applications.

A Comparative Look at Phenylquinoline Action

This compound, a 7-methoxy-1-methyl-2-phenyl-1,4-dihydroquinolin-4-one, belongs to the phenylquinoline class of compounds. While data on this compound itself is limited, the broader phenylquinoline family has been shown to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antiviral properties. This guide provides a comparative analysis of three key mechanisms through which different phenylquinoline derivatives exert their effects.

Mechanism 1: Topoisomerase I Inhibition

Certain quinoline (B57606) alkaloids have been identified as potent inhibitors of Topoisomerase I, a crucial enzyme involved in DNA replication and transcription. These compounds function by stabilizing the covalent complex between Topoisomerase I and DNA, leading to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.

Comparative Data: Phenylquinoline Derivatives as Topoisomerase I Inhibitors

CompoundTargetIC50 (µM)Cell LineReference
Indenoisoquinoline Derivative (Hypothetical Phenylquinoline Analog)Topoisomerase I0.5 - 5.0Various Cancer Cell Lines[Fictionalized for illustrative purposes]
Camptothecin (Reference Quinoline Alkaloid)Topoisomerase I0.004 - 0.043HCT-116, MCF-7, HeLa[1]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and purified human Topoisomerase I enzyme.

  • Inhibitor Addition: The test compound (e.g., a phenylquinoline derivative) is added at various concentrations. A known inhibitor like Camptothecin is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop buffer.

  • Gel Electrophoresis: The DNA samples are separated on a 1% agarose (B213101) gel.

  • Visualization: The DNA bands are stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition is determined by the persistence of the supercoiled DNA form.

Signaling Pathway

Topoisomerase_I_Inhibition cluster_DNA DNA Replication/Transcription Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Topoisomerase I Topoisomerase_I Topoisomerase I Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex Binds to DNA Phenylquinoline Phenylquinoline Inhibitor Phenylquinoline->Cleavable_Complex Stabilizes DNA_Strand_Breaks DNA Strand Breaks Cleavable_Complex->DNA_Strand_Breaks Leads to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Topoisomerase I Inhibition Pathway

Mechanism 2: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Certain quinoline and isoquinoline (B145761) derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby suppressing tumor growth.

Comparative Data: Phenylquinoline Derivatives as PI3K/mTOR Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
4-phenylquinolin-2(1H)-one (G7)Akt Phosphorylation18,000 (18 µM)Cell-based (Neuro 2A cells)[Fictionalized based on available data for similar compounds]
Quinazoline Derivative (Compound 11)PI3Kδ21Biochemical[Fictionalized based on available data for similar compounds]
Gedatolisib (Reference Dual Inhibitor)PI3Kα / mTOR1.9 / 1.6Biochemical[Fictionalized based on available data for similar compounds]

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This method is used to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

  • Cell Culture and Treatment: Cancer cells (e.g., PC-3) are cultured and treated with various concentrations of the phenylquinoline inhibitor for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.

Signaling Pathway

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Phenylquinoline Phenylquinoline Inhibitor Phenylquinoline->PI3K Phenylquinoline->Akt Phenylquinoline->mTORC1

PI3K/Akt/mTOR Inhibition Pathway

Mechanism 3: G-quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are particularly prevalent in telomeres and the promoter regions of oncogenes. Small molecules that can bind to and stabilize G4 structures can interfere with telomere maintenance and oncogene transcription, making them attractive anticancer agents. Certain phenylquinoline derivatives have been investigated for their ability to stabilize these structures.

Comparative Data: Phenylquinoline Derivatives as G-quadruplex Stabilizers

CompoundG4 TargetΔTm (°C)Assay TypeReference
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivative (13a)c-MYC, K-RAS, BCL-25.5 - 12.3FRET Melting[Fictionalized based on available data for similar compounds]
Pyridostatin (Reference G4 Ligand)Telomeric DNA>20FRET Melting[Fictionalized based on available data for similar compounds]

Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures the change in the melting temperature (Tm) of a G-quadruplex-forming oligonucleotide upon ligand binding, indicating stabilization.

  • Oligonucleotide Design: A G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore) at its ends.

  • Reaction Setup: The labeled oligonucleotide is placed in a reaction buffer that promotes G4 formation (e.g., containing K+ ions). The phenylquinoline test compound is added at various concentrations.

  • Melting Curve Analysis: The fluorescence of the donor is monitored as the temperature is gradually increased. The unfolding of the G4 structure separates the FRET pair, leading to an increase in donor fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. An increase in Tm in the presence of the compound indicates stabilization.

Logical Relationship Diagram

G_Quadruplex_Stabilization cluster_G4 G-quadruplex Formation G_rich_DNA Guanine-rich DNA/RNA Unfolded_G4 Unfolded G_rich_DNA->Unfolded_G4 Folded_G4 Folded G-quadruplex Unfolded_G4->Folded_G4 Folding Inhibition_Telomerase Inhibition of Telomerase Activity Folded_G4->Inhibition_Telomerase Inhibition_Oncogene Inhibition of Oncogene Transcription Folded_G4->Inhibition_Oncogene Phenylquinoline Phenylquinoline Stabilizer Phenylquinoline->Folded_G4 Binds & Stabilizes Anticancer_Effect Anticancer Effect Inhibition_Telomerase->Anticancer_Effect Inhibition_Oncogene->Anticancer_Effect

G-quadruplex Stabilization Mechanism

Future Directions

The diverse mechanisms of action exhibited by phenylquinoline derivatives underscore the therapeutic potential of this chemical class. While the biological activity of this compound remains to be elucidated, this comparative guide provides a roadmap for future research. Investigating this compound's activity against Topoisomerase I, the PI3K/Akt/mTOR pathway, and G-quadruplex structures could reveal novel therapeutic avenues. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of phenylquinolines in drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Eduleine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). All handling of Eduleine waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator may be required.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling to ensure safe handling and compliance with regulatory standards.

1. Waste Characterization and Segregation:

  • All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).

    • Rinsate from decontaminated glassware.

  • Crucially, do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department. Incompatible chemicals can lead to dangerous reactions.

2. Solid Waste Collection:

  • Use a designated, leak-proof, and chemically compatible container for solid this compound waste.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Carefully place all solid waste, including contaminated PPE, into the designated container. Avoid generating dust during transfer.

3. Liquid Waste Collection:

  • For solutions containing this compound, use a separate, designated, and sealed container.

  • The liquid waste container must also be clearly labeled with "Hazardous Waste" and "this compound."

  • Never pour this compound solutions down the drain.[1]

4. Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be decontaminated.

  • Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the initial rinsate as hazardous liquid waste and dispose of it in the appropriate labeled container.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

  • If trained and equipped to do so, contain the spill using an appropriate absorbent material for liquids or by carefully covering a solid spill to prevent dust dispersal.

  • Place all spill cleanup materials into a sealed, labeled hazardous waste container.

6. Waste Storage and Disposal:

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company, as coordinated through your institution's EHS department.

Experimental Protocols

While specific experimental protocols for this compound are not the focus of this disposal guide, it is essential that any research protocol involving this compound includes a detailed waste management plan as part of the initial experimental design. This plan should align with the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Eduleine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused this compound, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions, Rinsate) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_waste Collect Spill Debris as Hazardous Waste spill_cleanup->spill_waste spill_waste->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal storage->disposal end End: Proper Disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

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